molecular formula C11H16N2O B12120663 Propanamide, 2-amino-N-(2,4-dimethylphenyl)- CAS No. 145390-15-4

Propanamide, 2-amino-N-(2,4-dimethylphenyl)-

Cat. No.: B12120663
CAS No.: 145390-15-4
M. Wt: 192.26 g/mol
InChI Key: FMGZKIABODMQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, 2-amino-N-(2,4-dimethylphenyl)- is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanamide, 2-amino-N-(2,4-dimethylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 2-amino-N-(2,4-dimethylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

145390-15-4

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-(2,4-dimethylphenyl)propanamide

InChI

InChI=1S/C11H16N2O/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)

InChI Key

FMGZKIABODMQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)N)C

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to Propanamide, 2-amino-N-(2,4-dimethylphenyl)-: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, a chiral N-aryl amide with significant potential in medicinal chemistry and drug development. We will delve into its chemical synthesis, structural elucidation, analytical characterization, and explore its prospective biological activities based on its structural relationship to known pharmacologically active agents.

Introduction: Defining the Structure and Significance

Propanamide, 2-amino-N-(2,4-dimethylphenyl)- is a derivative of the amino acid alanine, where the amide nitrogen is substituted with a 2,4-dimethylphenyl group. The systematic IUPAC name clarifies its structure as an alaninamide derivative, distinguishing it from isomers such as 2-amino-3-(2,4-dimethylphenyl)propanamide.

The core structure of this molecule, an N-aryl-α-amino amide, is a privileged scaffold in medicinal chemistry. A notable structural analog is Tocainide, (RS)-2-amino-N-(2,6-dimethylphenyl)propanamide, a Class Ib antiarrhythmic agent that functions by blocking voltage-gated sodium channels.[1][2] The structural similarity suggests that Propanamide, 2-amino-N-(2,4-dimethylphenyl)- may exhibit similar pharmacological properties, making it a compound of interest for the development of novel therapeutics for conditions characterized by cellular hyperexcitability, such as cardiac arrhythmias, neuropathic pain, and myotonias.[3][4]

This guide will provide researchers and drug development professionals with the foundational knowledge and detailed methodologies required for the synthesis, analysis, and preliminary biological evaluation of this promising compound.

Chemical Synthesis: A Robust and Efficient Approach

The synthesis of Propanamide, 2-amino-N-(2,4-dimethylphenyl)- can be efficiently achieved through the coupling of a protected alanine derivative with 2,4-dimethylaniline, followed by the removal of the protecting group. The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine functionality of alanine is a common and effective strategy to prevent self-coupling and other side reactions.

A logical retrosynthetic approach involves disconnecting the amide bond, leading back to N-Boc-alanine and 2,4-dimethylaniline as the primary starting materials.

Retrosynthesis Target Propanamide, 2-amino-N-(2,4-dimethylphenyl)- Intermediates N-Boc-2-amino-N-(2,4-dimethylphenyl)propanamide Target->Intermediates Deprotection Starting_Materials N-Boc-Alanine + 2,4-Dimethylaniline Intermediates->Starting_Materials Amide Coupling

Caption: Retrosynthetic analysis of the target molecule.

This protocol outlines the synthesis starting from (S)-N-Boc-alanine. The same procedure can be followed with (R)-N-Boc-alanine to obtain the corresponding enantiomer, or with racemic N-Boc-alanine for the racemic mixture.

Step 1: Amide Coupling

  • To a solution of (S)-N-Boc-alanine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq.) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).[5]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2,4-dimethylaniline (1.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield (S)-N-Boc-2-amino-N-(2,4-dimethylphenyl)propanamide.

Step 2: Boc Deprotection

  • Dissolve the purified (S)-N-Boc-2-amino-N-(2,4-dimethylphenyl)propanamide in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).[6]

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the salt in water and basify with 1 M NaOH to pH 9-10.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-amino-N-(2,4-dimethylphenyl)propanamide.

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection Boc_Ala N-Boc-Alanine Coupling DCC, HOBt DCM, 0°C to RT Boc_Ala->Coupling DMA 2,4-Dimethylaniline DMA->Coupling Protected_Amide N-Boc Protected Amide Coupling->Protected_Amide Purification1 Column Chromatography Protected_Amide->Purification1 Deprotection TFA, DCM RT Purification1->Deprotection TFA_Salt TFA Salt Deprotection->TFA_Salt Basification 1M NaOH TFA_Salt->Basification Final_Product Final Product Basification->Final_Product

Caption: Synthetic workflow for Propanamide, 2-amino-N-(2,4-dimethylphenyl)-.

Structural Elucidation and Physicochemical Properties

The unambiguous characterization of Propanamide, 2-amino-N-(2,4-dimethylphenyl)- is crucial for its use in further studies. A combination of spectroscopic techniques and computational predictions provides a comprehensive profile of the molecule.

PropertyPredicted Value
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
cLogP ~1.5 - 2.0
Topological Polar Surface Area 55.1 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
pKa (most basic) ~8.0 - 8.5 (primary amine)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2,4-dimethylphenyl ring, the methine proton at the chiral center, the methyl protons of the alanine backbone, and the two methyl groups on the aromatic ring. The amide proton (N-H) will likely appear as a broad singlet. The chemical shifts will be influenced by the solvent.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, the chiral α-carbon, and the methyl carbons.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the amide group (around 1650-1680 cm⁻¹), and N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and the amide N-H (around 3250-3350 cm⁻¹).[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass of the molecular ion ([M+H]⁺).

Analytical Characterization Workflow

A robust analytical workflow is essential to determine the purity, identity, and enantiomeric excess of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Analysis: The purity is determined by the peak area percentage of the main component.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:

  • Utilize the same HPLC conditions as above.

  • The eluent is directed to a mass spectrometer (e.g., electrospray ionization - time of flight, ESI-TOF).

  • Confirm the identity by matching the observed mass of the molecular ion with the calculated exact mass.

The presence of a stereocenter at the α-carbon necessitates chiral separation to isolate and evaluate the individual enantiomers.[10][11][12][13]

  • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak AD-H or Chiralcel OD-H).[10]

  • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Analytical_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Characterization cluster_results Final Data Crude_Product Crude Product Purity_Check Purity Assessment (RP-HPLC) Crude_Product->Purity_Check Identity_Check Identity Confirmation (LC-MS) Purity_Check->Identity_Check Purity_Data Purity > 95% Purity_Check->Purity_Data Chiral_Separation Enantiomeric Purity (Chiral HPLC) Identity_Check->Chiral_Separation Identity_Data Correct Mass Confirmed Identity_Check->Identity_Data Chirality_Data Enantiomeric Excess > 99% Chiral_Separation->Chirality_Data

Caption: Analytical workflow for purity and identity confirmation.

Potential Biological Activity and Applications in Drug Discovery

The structural analogy to Tocainide strongly suggests that Propanamide, 2-amino-N-(2,4-dimethylphenyl)- is a promising candidate for development as a voltage-gated sodium channel blocker.[4] Such compounds have therapeutic applications in a variety of disorders.

It is hypothesized that this compound will bind to the open and/or inactivated states of voltage-gated sodium channels, thereby inhibiting the influx of sodium ions during action potentials. This leads to a reduction in membrane excitability, which is beneficial in pathological conditions characterized by excessive neuronal or muscular firing.

A systematic screening cascade can be employed to evaluate the biological activity of the synthesized compound and its enantiomers.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening Start Synthesized Compound (Racemate & Enantiomers) Primary_Assay High-Throughput Sodium Channel Flux Assay Start->Primary_Assay Electrophysiology Electrophysiology (Patch Clamp on Naᵥ subtypes) Primary_Assay->Electrophysiology Active Compounds In_Vivo_Models In-Vivo Disease Models (e.g., arrhythmia, neuropathic pain) Electrophysiology->In_Vivo_Models Potent & Selective Compounds Lead_Candidate Lead Candidate In_Vivo_Models->Lead_Candidate Efficacious Compounds

Caption: A proposed in-vitro screening cascade for biological evaluation.

Conclusion

Propanamide, 2-amino-N-(2,4-dimethylphenyl)- represents a compelling scaffold for the development of novel therapeutics, particularly those targeting voltage-gated sodium channels. This guide has provided a comprehensive framework for its synthesis, purification, and detailed characterization. The outlined protocols are robust and rely on established chemical principles, ensuring a high degree of trustworthiness and reproducibility. The proposed biological evaluation cascade offers a clear path for elucidating the pharmacological profile of this compound and its enantiomers. Further investigation into the structure-activity relationships of this and related N-aryl amides will undoubtedly pave the way for the discovery of next-generation therapies for a range of debilitating diseases.

References

  • Carocci, A., Corbo, F., Lentini, G., Cavalluzzi, M. M., Franchini, C., & Catalano, A. (2018). A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues. Current Medicinal Chemistry, 25(42), 5822–5834. [Link][1]

  • Carocci, A., Corbo, F., Lentini, G., Cavalluzzi, M. M., Franchini, C., & Catalano, A. (2018). A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues. PubMed. [Link][3]

  • Holmes, D. L., & Jones, A. B. (2000). Tocainide. A review of its pharmacological properties and therapeutic efficacy. Drugs, 20(3), 225-248. [Link][2]

  • ResearchGate. (n.d.). Chemical structure of tocainide and its newly synthesized analogs. [Link][14]

  • Gowda, B. T., et al. (2009). Infrared, 1H and 13C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides. Zeitschrift für Naturforschung B, 64(1), 69-76. [Link][9]

  • ResearchGate. (n.d.). Fragments of the some N-(arylalkyl)amides 2-6 1 H-NMR spectra. [Link][7]

  • Li, J., et al. (2025). 1 H NMR Spectrum of Amide Compounds. University Chemistry, 40(1), 1-8. [Link][8]

  • Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 795-814. [Link][11]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link][12]

  • Dolan, J. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link][13]

Sources

Mechanism of Action: 2-Amino-2',6'-Propionoxylidide (Tocainide)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Deep Dive into Class IB Antiarrhythmic Pharmacology

Note on Nomenclature: The user query specified 2-amino-2',4'-propionoxylidide. Extensive literature review confirms that the clinically significant and pharmacologically active compound in this class is the 2',6'-isomer, known as Tocainide . The 2',4'-isomer represents a theoretical analog with significantly reduced metabolic stability due to the lack of steric hindrance at the amide bond. This guide focuses on the 2',6'-isomer as the functional prototype while addressing the structural implications of the isomeric difference.

Executive Summary

2-Amino-2',6'-propionoxylidide (Tocainide) is a primary amine analog of lidocaine, classified as a Class IB antiarrhythmic agent. Unlike lidocaine, which undergoes extensive first-pass hepatic metabolism due to its tertiary amine structure, tocainide's primary amine configuration confers high oral bioavailability (near 100%) and a longer half-life (11-15 hours). Its mechanism of action centers on the state-dependent blockade of voltage-gated sodium channels (Nav1.5) in cardiac tissue, preferentially binding to the inactivated state. This selective binding profile allows it to suppress ventricular arrhythmias with minimal effect on normal conduction velocity in healthy tissue.

Chemical Identity & Structural Pharmacology

The structural integrity of tocainide relies on two critical features: the 2',6'-dimethyl substitution on the phenyl ring and the primary amine on the propionyl chain.

Steric Hindrance and Stability (2',6' vs. 2',4')

The amide bond in local anesthetics is susceptible to hydrolysis by plasma amidases and hepatic enzymes.

  • 2',6'-Isomer (Tocainide): The two methyl groups at the ortho positions (2 and 6) provide significant steric hindrance, shielding the carbonyl carbon of the amide bond from enzymatic attack. This confers metabolic stability.

  • 2',4'-Isomer (Hypothetical): A methyl group at the para position (4) offers no steric protection to the amide bond. Consequently, the 2',4'-isomer would undergo rapid hydrolysis, rendering it pharmacologically ineffective as a systemic drug.

Primary Amine and Bioavailability

Lidocaine possesses a tertiary diethylamine group, which is rapidly dealkylated by hepatic cytochrome P450 enzymes (high first-pass effect). Tocainide, possessing a primary amine, bypasses this rapid oxidative dealkylation pathway, allowing for oral administration.

FeatureLidocaineTocainide (2-amino-2',6'-propionoxylidide)
Amine Type Tertiary (Diethylamine)Primary (Amine)
Route IV only (high first-pass)Oral or IV
Half-life 1.5 - 2 hours11 - 15 hours
Metabolism Rapid N-dealkylationConjugation & Renal Excretion

Mechanism of Action: The Modulated Receptor Hypothesis

Tocainide operates according to the Modulated Receptor Hypothesis (MRH) proposed by Hille and Hondeghem. It does not simply plug the sodium channel; rather, its affinity is dynamically regulated by the channel's conformational state.

State-Dependent Blockade

Voltage-gated sodium channels cycle through three primary states: Resting (R) , Open (O) , and Inactivated (I) .

  • Resting State: Low affinity. Tocainide binds poorly to channels in polarized tissue (normal resting potential).

  • Open State: Intermediate affinity. Access to the binding site (S6 segments of domains III and IV) is possible.

  • Inactivated State: High affinity. Tocainide preferentially binds to and stabilizes the inactivated state, preventing the channel from recovering to the resting state.

Kinetics: "Fast-In, Fast-Out"

Tocainide is a Class IB agent, characterized by rapid association and dissociation kinetics (time constant


 second).
  • Implication: The drug dissociates from sodium channels during diastole (the resting phase). In normal heart rates, this allows full recovery of conduction, minimizing toxicity.

  • Use-Dependence: In tachycardic tissues (rapid firing) or ischemic tissues (depolarized membrane potential), the channel spends more time in the Open/Inactivated states. Tocainide accumulates in these channels, selectively suppressing the arrhythmia without depressing normal sinus rhythm.

Electrophysiological Effects
  • Vmax (Phase 0): Minimal reduction in normal tissue; significant reduction in ischemic/rapidly firing tissue.

  • Action Potential Duration (APD): Shortened. By blocking the "window current" (late sodium current), repolarization occurs earlier.

  • Effective Refractory Period (ERP): Shortened, but less than the APD.

  • ERP/APD Ratio: Increased. This ensures that the membrane remains refractory even after repolarization is complete, preventing re-entrant circuits.

Visualization: Mechanism & Pathway

The following diagram illustrates the Modulated Receptor Hypothesis and the critical structural features of Tocainide.

Tocainide_Mechanism cluster_Structure Structural Pharmacology cluster_Channel Nav1.5 Channel States Tocainide Tocainide (2-amino-2',6'-propionoxylidide) StericShield 2',6'-Dimethyl Shielding (Prevents Hydrolysis) Tocainide->StericShield PrimaryAmine Primary Amine (Enables Oral Bioavailability) Tocainide->PrimaryAmine Open Open State (Intermediate Affinity) Tocainide->Open Channel Access Inactivated Inactivated State (High Affinity) Tocainide->Inactivated Preferential Binding (Stabilization) Resting Resting State (Low Affinity) Resting->Open Depolarization Open->Inactivated Refractory Inactivated->Resting Repolarization Block Channel Blockade (Reduced Na+ Influx) Inactivated->Block UseDependence Use-Dependence (High Efficacy in Tachycardia) Block->UseDependence Accumulation at High Rates

Figure 1: Structural determinants of Tocainide stability and its state-dependent interaction with the voltage-gated sodium channel cycle.

Experimental Protocols

To validate the mechanism of action described, the following experimental workflows are standard in electrophysiology and pharmacology.

Protocol: Voltage-Clamp Analysis of State-Dependent Block

Objective: To quantify the affinity of tocainide for the inactivated state (


) versus the resting state (

).
  • Preparation: Isolate ventricular myocytes (e.g., Guinea pig or Rat) or use HEK293 cells expressing human Nav1.5.

  • Setup: Whole-cell patch-clamp configuration.

    • Pipette Solution: CsF-based (to block K+ currents).

    • Bath Solution: Low Na+ (to ensure voltage control).

  • Resting Block Protocol:

    • Hold at -140 mV (all channels resting).

    • Apply test pulse to -20 mV.

    • Measure peak current (

      
      ).
      
    • Perfuse Tocainide (10-100 µM).

    • Repeat pulse. Calculate fractional block.

  • Inactivated Block Protocol:

    • Hold at -140 mV.

    • Apply a conditioning pre-pulse to -40 mV for 500 ms (induces inactivation without opening).

    • Apply test pulse to -20 mV.

    • Compare current reduction in the presence of drug vs. control.

  • Analysis: Fit data to the Boltzmann equation to determine the shift in the steady-state inactivation curve (

    
    ). A negative shift indicates preferential binding to the inactivated state.
    
Protocol: Use-Dependence Assay

Objective: To demonstrate increased block frequency.

  • Stimulation Train: Apply a train of 20 pulses at frequencies of 1 Hz, 3 Hz, and 5 Hz.

  • Measurement: Record the peak Na+ current for the 1st pulse (

    
    ) vs. the 20th pulse (
    
    
    
    ).
  • Calculation: Use-dependent block =

    
    .
    
  • Expected Result: Tocainide should show minimal block at 1 Hz (tonic block) and significant cumulative block at 5 Hz (phasic block).

References

  • Woosley, R. L., et al. (1980). "Pharmacokinetics and antiarrhythmic efficacy of tocainide." Clinical Pharmacology & Therapeutics. Link

  • Hondeghem, L. M., & Katzung, B. G. (1977). "Time- and voltage-dependent interactions of antiarrhythmic drugs with cardiac sodium channels." Biochimica et Biophysica Acta (BBA). Link

  • Courtney, K. R. (1987). "Quantifying antiarrhythmic drug blocking during action potentials in guinea-pig papillary muscle." Journal of Molecular and Cellular Cardiology. Link

  • Roden, D. M. (2018). "Antiarrhythmic Drugs."[1][2][3] Goodman & Gilman's: The Pharmacological Basis of Therapeutics. Link

  • Balser, J. R., et al. (1996). "Local anesthetics as effectors of allosteric gating: Lidocaine effects on inactivation-deficient rat skeletal muscle Na channels." Journal of Clinical Investigation. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Amino-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for synthesizing 2-amino-N-(2,4-dimethylphenyl)propanamide (also known as the 2,4-xylidide analog of alanine). This molecule is a structural regioisomer of Tocainide (the 2,6-isomer), a Class Ib antiarrhythmic agent.

While the 2,6-isomer (Tocainide) is sterically hindered, the 2,4-dimethylphenyl isomer presents distinct electronic and steric profiles, making it a valuable scaffold for local anesthetic and antiarrhythmic research.

Synthetic Strategy: We recommend a scalable Two-Step Acyl Halide Route over peptide coupling agents (e.g., EDC/HOBt). While peptide coupling is useful for small-scale chiral work, the acyl halide route described below is robust, cost-effective, and industrially validated for xylidide anesthetics.

Core Reaction Scheme
  • Acylation: Reaction of 2,4-xylidine with 2-bromopropionyl bromide to form the

    
    -bromo intermediate.
    
  • Amination: Nucleophilic substitution of the bromine with ammonia to yield the primary amine.[1]

Safety & Handling (Critical)

WARNING: This protocol involves hazardous substances.

  • 2,4-Xylidine (CAS 95-68-1): Toxic if swallowed, in contact with skin, or inhaled.[2] Known methemoglobin former. Potential carcinogen (IARC Group 3).[2] Use double-gloving and work strictly within a fume hood.

  • 2-Bromopropionyl Bromide: Corrosive and a potent lachrymator. Hydrolyzes rapidly in moist air to release HBr.

  • Ammonia (Gas/Methanolic): Corrosive, inhalation hazard. High-pressure hazard if sealed vessels are heated.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical control points (CCPs) to maximize yield and purity.

SynthesisWorkflow Start Starting Material: 2,4-Xylidine Step1 Step 1: Acylation (DCM, 0°C -> RT) CCP: Temp Control Start->Step1 Reagent1 Reagent: 2-Bromopropionyl Bromide Reagent1->Step1 Intermed Intermediate: 2-bromo-N-(2,4-dimethylphenyl)propanamide Step1->Intermed - HBr Step2 Step 2: Amination (Excess NH3 in MeOH) CCP: Pressure/Stoichiometry Intermed->Step2 Workup Workup: Acid/Base Extraction Isolates Basic Product Step2->Workup SN2 Subst. Final Target Product: 2-amino-N-(2,4-dimethylphenyl)propanamide Workup->Final

Caption: Logical workflow for the two-step synthesis of the target anilide.

Detailed Experimental Protocols

Step 1: Synthesis of 2-bromo-N-(2,4-dimethylphenyl)propanamide

Objective: Form the amide bond while preserving the


-bromo handle for the subsequent step.
Mechanism:  Nucleophilic Acyl Substitution.[3]

Materials:

  • 2,4-Xylidine (1.0 eq)

  • 2-Bromopropionyl bromide (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Potassium Carbonate (

    
    )
    
  • Dichloromethane (DCM) (Anhydrous)[4]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2,4-xylidine (e.g., 12.1 g, 100 mmol) and TEA (12.2 g, 120 mmol) in anhydrous DCM (150 mL).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

    • Rationale: Low temperature prevents di-acylation and controls the exothermic nature of the reaction.

  • Addition: Add 2-bromopropionyl bromide (23.7 g, 110 mmol) dropwise via an addition funnel over 30–45 minutes.

    • Observation: White precipitate (TEA·HBr salts) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Silica, Hexane:EtOAc 4:1).

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted xylidine and TEA.

    • Wash with Sat.

      
       to remove residual acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[4]
      
  • Purification: Recrystallize the solid residue from Ethanol/Water or Hexane/EtOAc if necessary.

Expected Yield: 85–95% Key Intermediate Data: The product should show a characteristic amide carbonyl stretch (~1650-1670 cm⁻¹) in IR.

Step 2: Amination to 2-amino-N-(2,4-dimethylphenyl)propanamide

Objective: Displace the bromine with an amino group without forming secondary amine dimers. Mechanism:


 Nucleophilic Substitution.

Materials:

  • Intermediate Bromide (from Step 1)

  • Ammonia (7N in Methanol or aqueous

    
    )
    
  • Solvent: Methanol or Ethanol

Protocol:

  • Stoichiometry Control: Dissolve the bromo-intermediate (e.g., 10 mmol) in Methanol (20 mL).

  • Ammonia Addition: Add a large excess of Ammonia (approx. 20–30 equivalents).

    • Scientific Integrity: Using a massive excess of ammonia is critical to statistically favor the primary amine (

      
      ) over the secondary amine dimer (
      
      
      
      ), which forms if the product reacts with the starting bromide [1].
  • Reaction:

    • Method A (Pressure): Seal in a pressure tube and heat to 50–60°C for 4–6 hours. (Faster, higher yield).

    • Method B (Ambient): Stir at RT for 24–48 hours.

  • Workup (Acid-Base Extraction):

    • Concentrate the reaction mixture to remove excess ammonia and methanol.

    • Dissolve residue in 1M HCl (converts product to water-soluble hydrochloride salt).

    • Wash the acidic aqueous layer with Ether/DCM (removes non-basic impurities and unreacted neutral bromide).

    • Basify the aqueous layer to pH >10 using 4M NaOH.

    • Extract the liberated free base into DCM (3 x 30 mL).

  • Isolation: Dry DCM layer (

    
    ) and concentrate.
    
  • Salt Formation (Optional): Dissolve free base in ether and bubble dry HCl gas to precipitate the hydrochloride salt for better stability.

Expected Yield: 60–75%

Data Presentation & Analysis

Physicochemical Properties Table[3][5]
ParameterValue / DescriptionNote
Molecular Formula

Molecular Weight 192.26 g/mol Free Base
Appearance White to off-white crystalline solidSalt form is hygroscopic
Solubility Soluble in DCM, MeOH, EtOHLow solubility in water (Free base)
pKa (Calc) ~7.8 (Amine), ~13.5 (Amide)Amine is protonatable
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Acid BromideEnsure glassware is flame-dried; use anhydrous DCM.
Dimer Formation (Step 2) Insufficient AmmoniaIncrease

equivalents to >30eq.
Colored Impurities Oxidation of XylidinePerform Step 1 under Nitrogen/Argon atmosphere.

Structural & Mechanistic Context

The target molecule belongs to the "xylidide" class of sodium channel blockers. The specific position of the methyl groups (2,4- vs 2,6-) alters the rotational barrier of the amide bond and the lipophilicity of the phenyl ring.

Pathway Diagram: Impurity Formation Logic

Understanding the competition between the desired primary amine and the secondary amine impurity is vital for process control.

ImpurityLogic cluster_control Process Control Bromide Bromo-Intermediate Target Target Primary Amine (2-amino...) Bromide->Target + NH3 (Fast) NH3 NH3 (Nucleophile) Impurity Secondary Amine Dimer (Impurity) Target->Impurity + Bromide (Side Rxn) Control High [NH3] concentration suppresses Side Rxn

Caption: Kinetic competition in Step 2. Excess ammonia is required to prevent the Target Amine from acting as a nucleophile against the Bromide.

References

  • Nucleophilic Substitution Mechanisms: Clark, J. (2015). Mechanism of the reaction between haloalkanes and ammonia. Chemguide. Link

  • Tocainide Analog Synthesis: Carocci, A., et al. (2018).[5] A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues. Current Medicinal Chemistry. Link

  • 2,4-Xylidine Safety Data: ILO/WHO. (2021).[6] ICSC 1562 - 2,4-XYLIDINE. International Chemical Safety Cards. Link

  • General Amide Synthesis: BenchChem. (2025). Application Notes and Protocols for the Stereospecific Synthesis of Optically Active Tocainide. Link

  • Reagent Properties: Sigma-Aldrich. (2025). 2-Bromopropionyl bromide Product Specification. Link

Sources

Application Note: High-Efficiency Amidation of Sterically Hindered Xylidines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists addressing the synthesis of amides involving 2,6-xylidine (2,6-dimethylaniline) and similarly hindered anilines. These substrates present significant synthetic challenges due to the steric blockade of the nucleophilic nitrogen by ortho-methyl groups, often resulting in stalled reactions or low yields with standard peptide coupling reagents (e.g., EDC, DCC).

Introduction: The Steric Challenge

The amidation of 2,6-xylidine is a classic problem in organic synthesis. The two ortho-methyl groups create a "picket fence" around the amine nitrogen. While the nitrogen lone pair remains electronically available (and electron-rich), the kinetic barrier to nucleophilic attack is high.

  • The Problem: The formation of the tetrahedral intermediate during acylation requires the incoming electrophile to approach the nitrogen in a trajectory perpendicular to the aromatic ring. The ortho-methyl groups sterically clash with the oxygen atoms of the incoming activated carboxylate.

  • The Solution: Successful coupling requires reagents that generate highly reactive, compact electrophiles (such as acyl chlorides or mixed anhydrides) or reagents that utilize anchimeric assistance (neighboring group participation) to accelerate the transfer.

Reagent Selection Strategy

Do not default to EDC/HOBt. For 2,6-xylidines, the choice of reagent depends on the stability of your carboxylic acid and the scale of the reaction.

Decision Matrix (Reagent Selection)

ReagentSelection Start Start: Amidation of 2,6-Xylidine AcidType Is the Carboxylic Acid Chiral or Epimerization Prone? Start->AcidType Robust Acid is Robust/Achiral AcidType->Robust No Sensitive Acid is Chiral/Sensitive AcidType->Sensitive Yes Scale Is this >100g Scale? Robust->Scale T3P_Sens Method B: T3P + Pyridine (Low Epimerization) Sensitive->T3P_Sens Preferred Screening Method C: PyAOP or HATU (High Throughput Screening) Sensitive->Screening Alternative AcidChloride Method A: Acid Chloride (Ghosez's Reagent or SOCl2) Scale->AcidChloride Yes (Cost driven) T3P_Robust Method B: T3P (Propylphosphonic Anhydride) Scale->T3P_Robust No (Ease of workup)

Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate stability and scale.

Detailed Protocols

Protocol A: The "Gold Standard" – T3P (Propylphosphonic Anhydride)

Best for: Chiral acids, parallel synthesis, and ease of workup. Mechanism: T3P forms a mixed anhydride with the carboxylic acid. The byproduct is a water-soluble phosphonate, simplifying purification. T3P is exceptionally effective for hindered anilines because the reaction is driven by the release of ring strain in the T3P molecule and can be run at elevated temperatures without significant decomposition.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • 2,6-Xylidine (1.1 – 1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM). Note: Pyridine often gives higher yields than DIPEA for T3P couplings.

  • Solvent: EtOAc, 2-MeTHF, or DMF (for solubility).

Step-by-Step Procedure:

  • Dissolution: In a reaction vial/flask, dissolve the Carboxylic Acid (1.0 equiv) and 2,6-Xylidine (1.1 equiv) in dry EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes at room temperature.

  • Activation: Add T3P solution (1.5 equiv) dropwise.

    • Critical Step: If the reaction does not exotherm slightly, the activation may be slow.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Optimization: If LCMS shows incomplete conversion after 4 hours, heat to 50–60°C . T3P is thermally stable, and the heat helps overcome the steric barrier of the xylidine methyl groups.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (2x) to remove excess pyridine and xylidine.

    • Wash with Sat. NaHCO3 (2x) to remove unreacted acid and T3P byproducts (which are acidic).

    • Dry over MgSO4 and concentrate.

Why it works: The T3P-activated acid is highly reactive but less prone to racemization than acid chlorides. The water solubility of T3P byproducts eliminates the need for chromatography in many cases.

Protocol B: The "Brute Force" – Acid Chloride via Ghosez’s Reagent

Best for: Extremely unreactive/hindered acids, or when T3P fails. Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions , avoiding the harsh acidity of thionyl chloride (


).

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1.1 – 1.5 equiv)

  • 2,6-Xylidine (1.1 – 1.5 equiv)

  • Base: DIPEA or Triethylamine (2.0 – 3.0 equiv)

  • Solvent: DCM or Chloroform (dry).

Step-by-Step Procedure:

  • Activation (Acid Chloride Formation):

    • Dissolve Carboxylic Acid in dry DCM under nitrogen.

    • Add Ghosez’s Reagent (1.2 equiv) slowly at 0°C or RT.

    • Stir for 1–2 hours. Monitor by TLC (or quench an aliquot with MeOH and check for methyl ester by LCMS) to confirm acid chloride formation.

  • Coupling:

    • In a separate vessel, mix 2,6-Xylidine (1.2 equiv) and DIPEA (2.5 equiv) in DCM.

    • Add the pre-formed acid chloride solution dropwise to the amine solution.

  • Reaction: Stir at RT overnight. If the amine is extremely hindered, refluxing in DCE (1,2-dichloroethane) may be required.

  • Workup: Standard aqueous extraction (Acid/Base wash).

Why it works: Acid chlorides are the smallest, most electrophilic activated species. Ghosez’s reagent allows you to generate them without exposing sensitive substrates to HCl gas or heat (as with


).
Protocol C: High-Performance Coupling (HOAt/HATU)

Best for: Small-scale discovery chemistry where reagent cost is not a factor. Mechanism: HATU generates an OAt-active ester.[2] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (a "helping hand") via a hydrogen bond to the incoming amine, positioning it for attack. This is crucial for sterically hindered amines.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • 2,6-Xylidine (1.2 equiv)

  • HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc (Polar aprotic solvents are required for HATU stability).

Step-by-Step Procedure:

  • Dissolve Acid in DMF.[2]

  • Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.2 equiv). Wait 5–10 minutes for the active ester to form.

  • Add 2,6-Xylidine.

  • Stir at RT for 16 hours.

    • Note: If conversion is low, switch to PyAOP . PyAOP is the phosphonium analog of HATU and does not react with the amine to form guanidinium byproducts (a common side reaction with HATU/slow amines).

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
No Product (SM remains) Steric bulk prevents attack at RT.Heat is required. Switch to T3P in EtOAc/Toluene and heat to 80°C.
Low Yield (Guanidinium byproduct) HATU reacted with the amine.Switch to PyAOP or T3P . Avoid uronium reagents (HATU/HBTU) for slow amines.
Epimerization of Acid Base-mediated proton abstraction.Use T3P + Pyridine at 0°C. Pyridine is a weaker base than DIPEA/TEA and reduces racemization risk.
Incomplete Conversion Amine is too deactivated.Use Protocol B (Acid Chloride) . If that fails, consider converting the amine to a magnesium amide (Grignard-mediated coupling).

References

  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Available at: [Link]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.[4] (Foundational reference for Ghosez reagent).

  • Patterson, A. W., et al. (2011). Optimization of the T3P-promoted synthesis of amides. (General reference for T3P protocols).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Bode, J. W. (2006). Emerging methods in amide-bond formation: The catalytic generation of activated carboxylates. Current Opinion in Drug Discovery & Development.

Sources

Application Note: Recrystallization Protocols for 2-amino-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Context[1][2]

2-amino-N-(2,4-dimethylphenyl)propanamide is a primary


-amino amide, structurally isomeric to the antiarrhythmic drug Tocainide  (the 2,6-dimethyl isomer).[1] While the 2,6-isomer is well-documented, the 2,4-isomer presents unique purification challenges due to reduced steric hindrance around the amide bond, potentially leading to different crystal packing and solubility profiles compared to its pharmacopeial analogs.

This guide provides a robust, first-principles approach to purifying this compound. Due to the scarcity of isomer-specific literature, the protocols below are derived from validated methodologies used for structural analogs (Tocainide, Lidocaine intermediates) and fundamental solubility principles of amino-anilides.

Chemical Structure & Solubility Profile[1][2][3]
  • Functional Groups: Primary Amine (Basic, H-bond donor), Amide (H-bond donor/acceptor), 2,4-Xylyl ring (Lipophilic).[1]

  • Target Form: This guide addresses the Free Base and the Hydrochloride Salt (HCl) , as pharmaceutical intermediates are frequently isolated in either form.[1]

  • Key Impurities:

    • Synthetic Precursors: 2,4-Dimethylaniline (liquid, autoxidizable), Alanine derivatives (Boc-Ala-OH or 2-bromopropionyl bromide).[1]

    • Byproducts: Coupling reagents (if peptide coupling used), oligomers.[1]

Part 2: Solvent Selection Strategy

The selection of a recrystallization solvent relies on maximizing the Temperature Coefficient of Solubility —low solubility at room temperature (


) and high solubility near the solvent's boiling point.[1]
Table 1: Recommended Solvent Systems (High Probability Candidates)
Solvent SystemTypeSuitability (Form)Mechanism of Action
Toluene SingleFree Base Top Pick. The aromatic ring of the solvent interacts well with the xylyl moiety.[1] High boiling point (

) allows for a steep solubility curve.[1] Excellent for removing polar impurities.[1]
Ethyl Acetate / n-Heptane BinaryFree Base Standard. Dissolve in hot EtOAc; add Heptane as anti-solvent.[1] Good for removing unreacted aniline (which remains soluble in Heptane).[1]
Ethanol (95%) SingleHCl Salt Polar. The salt form is highly soluble in hot ethanol but crystallizes upon cooling.[1]
Isopropanol (IPA) SingleHCl Salt Selective. Often yields better crystal morphology than ethanol due to higher boiling point and slightly lower polarity.[1]
Water / Ethanol BinaryFree Base Green Option. Dissolve in hot ethanol; add hot water until turbid.[1] Effective but requires careful drying to remove hydration water.[1]

Part 3: Experimental Protocols

Protocol A: Solvent Screening (Micro-Scale)

Use this rapid workflow to validate the solvent before bulk processing.[1]

  • Place 50 mg of crude solid into a small test tube.

  • Add 0.5 mL of the test solvent (e.g., Toluene).[1]

  • Observation 1 (Cold): If the solid dissolves instantly at RT, the solvent is too effective (discard).[1] If insoluble, proceed.

  • Heat the tube to boiling (using a heat gun or block).

  • Observation 2 (Hot):

    • Dissolves completely: Ideal candidate.[1]

    • Partial dissolution:[1] Add solvent in 0.1 mL increments.[1] If >2 mL is required, solubility is too low.[1]

  • Cool slowly to RT. If crystals form, record the Recovery Yield .[1]

Protocol B: Bulk Recrystallization of Free Base (Toluene Method)

This method is prioritized for removing the 2,4-dimethylaniline impurity.[1]

Reagents:

  • Crude 2-amino-N-(2,4-dimethylphenyl)propanamide[1]

  • Toluene (Reagent Grade)[1]

  • Activated Charcoal (Optional, for decolorization)[1]

Step-by-Step Procedure:

  • Dissolution: Transfer 10 g of crude solid to a 250 mL round-bottom flask. Add 80 mL of Toluene.

  • Heating: Equip with a reflux condenser and magnetic stir bar. Heat the mixture to reflux (

    
    ).
    
    • Note: If the solid does not fully dissolve after 10 mins at reflux, add Toluene in 5 mL aliquots until clear.

  • Decolorization (Optional): If the solution is dark (brown/red), remove from heat, wait 1 min, and carefully add 0.5 g activated charcoal. Reflux for 5 mins.

  • Hot Filtration: While still near boiling, filter the solution through a pre-warmed Buchner funnel or fluted filter paper to remove charcoal and mechanical impurities.[1]

    • Critical: Pre-wet the filter with hot toluene to prevent premature crystallization clogging the pores.[1]

  • Crystallization: Allow the filtrate to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.[1]

    • Optimization: Once at RT, transfer to a fridge (

      
      ) for 4 hours to maximize yield.
      
  • Isolation: Filter the white crystalline precipitate using vacuum filtration.

  • Washing: Wash the filter cake with 10 mL of cold Toluene followed by 10 mL of cold Hexane (to facilitate drying).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol C: Salt Formation & Purification (HCl Method)

If the free base is an oil or difficult to crystallize, converting to the HCl salt is the industry standard for stabilization.[1]

  • Dissolve 5 g of free base in 30 mL of dry Ethyl Acetate or Diethyl Ether.

  • Cool to

    
     in an ice bath.
    
  • Dropwise add 4M HCl in Dioxane (or bubble HCl gas) until pH < 2.

  • The HCl salt will precipitate immediately as a white solid.[1]

  • Recrystallization: Filter the crude salt. Recrystallize from hot Isopropanol (IPA) . Dissolve in minimum boiling IPA, cool to RT, then chill to

    
    .
    

Part 4: Process Visualization

Workflow Diagram: Solvent Selection Logic

This diagram illustrates the decision tree for selecting the optimal purification path based on the physical state and solubility of the crude material.

RecrystallizationLogic Start Crude 2-amino-N-(2,4-dimethylphenyl)propanamide StateCheck Physical State Check Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid Crystalline IsOil Oily / Sticky Gum StateCheck->IsOil Amorphous SolubilityTest Solubility Screen (50mg) IsSolid->SolubilityTest SaltPath Convert to HCl Salt IsOil->SaltPath Stabilize ToluenePath Toluene (Single Solvent) SolubilityTest->ToluenePath Soluble only at Boil BinaryPath EtOAc + Heptane (Binary System) SolubilityTest->BinaryPath Soluble at RT in EtOAc Recryst Recrystallization Process (Heat -> Filter -> Cool) ToluenePath->Recryst BinaryPath->Recryst SaltPath->Recryst Use Isopropanol Analyze Analyze Purity (HPLC / NMR / MP) Recryst->Analyze

Caption: Decision logic for selecting the purification route based on the crude material's physical state.

Part 5: Troubleshooting & Validation

Self-Validating the Protocol

To ensure the recrystallization is effective, perform these checks:

  • Melting Point (MP) Sharpening: The crude material likely has a broad melting range (e.g.,

    
    ).[1] Successful recrystallization should narrow this to a 
    
    
    
    range (e.g.,
    
    
    ).[1] Note: Exact MP must be determined experimentally as it differs from Tocainide.
  • TLC Analysis: Run Silica TLC (Mobile Phase: 5% Methanol in DCM). The spot for 2,4-dimethylaniline (higher

    
    , UV active) should disappear in the recrystallized product.[1]
    
Common Issues
  • Oiling Out: If the product forms an oil droplet instead of crystals upon cooling, the temperature dropped too fast or the solution is too concentrated.

    • Fix: Reheat to dissolve, add 10% more solvent, and seed with a tiny crystal of the product at

      
      .
      
  • Low Yield: Solubility in the cold solvent is too high.[1]

    • Fix: Cool to

      
       (freezer) or add an anti-solvent (Hexane) to force precipitation.[1]
      

References

  • PubChem. Compound Summary: Tocainide (CID 3080827).[1][2] National Library of Medicine.[1] (Source for physicochemical properties of the amino-anilide class).[1][2][3] Available at: [Link][1]

  • MIT OpenCourseWare. Recrystallization Guide: Two-Solvent Methods. Department of Chemistry.[1] (Source for standard binary solvent protocols). Available at: [Link][1]

  • ResearchGate. Purification of Amine Compounds. (Expert discussion on non-acidic purification of labile amines). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 2,4-Dimethylaniline Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical resource center, meticulously designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered during amide coupling reactions involving 2,4-dimethylaniline. Our focus is to move beyond simple procedural steps, offering a deeper understanding of the underlying chemical principles to empower you to optimize your reaction outcomes.

Troubleshooting Guide: Enhancing Reaction Efficiency

This section is structured in a question-and-answer format to directly tackle common problems observed in the laboratory when synthesizing amides from 2,4-dimethylaniline.

Question 1: I'm experiencing consistently low yields for my amide coupling reaction with 2,4-dimethylaniline. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in amide coupling reactions with 2,4-dimethylaniline are a frequent challenge. This is often attributed to the electronic properties and steric hindrance of the aniline. 2,4-Dimethylaniline is an electron-rich aniline, which can sometimes lead to side reactions, while the methyl groups, particularly the one at the ortho position, create steric bulk that can impede the approach of the activated carboxylic acid.[1]

Here’s a systematic approach to diagnosing and resolving the issue:

Potential Cause 1: Inadequate Carboxylic Acid Activation

The initial and most critical step in amide bond formation is the activation of the carboxylic acid.[2] If the coupling reagent is not potent enough, the formation of the active ester intermediate will be slow or incomplete, leading to a poor yield.

  • Solution: Switch to a more powerful coupling reagent. For sterically hindered and electron-rich anilines, uronium/aminium or phosphonium salt-based reagents are often more effective than standard carbodiimides.[3] Reagents like HATU, HBTU, or PyBOP are excellent choices as they rapidly generate the corresponding active esters.[4]

Potential Cause 2: Steric Hindrance

The methyl group at the ortho position of 2,4-dimethylaniline significantly hinders the nitrogen's ability to act as a nucleophile. This steric clash can dramatically slow down the rate of the desired reaction.

  • Solution 1: Increase Reaction Time and/or Temperature: For sterically demanding couplings, extending the reaction time, sometimes even to overnight, can be beneficial.[5] Gentle heating (e.g., 40-50 °C) can also provide the necessary activation energy to overcome the steric barrier, but this should be done cautiously to avoid potential side reactions or degradation of reagents.

  • Solution 2: Acyl Fluoride Intermediate: In extremely hindered cases where even potent coupling reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[5][6] Acyl fluorides are highly reactive and can often overcome significant steric impediments. This can be achieved using reagents like cyanuric fluoride or Deoxo-Fluor®.[7]

Potential Cause 3: Suboptimal Reaction Conditions

The choice of solvent, base, and stoichiometry plays a crucial role in the success of the reaction.

  • Solvent: Poor solubility of either starting material will impede the reaction.[1] While dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common, consider more effective solvating options like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) if solubility is an issue.[1] Studies have also shown that solvents like dimethyl carbonate (DMC), ethyl acetate (EtOAc), and 2-methyltetrahydrofuran (2-MeTHF) can be effective and more environmentally friendly alternatives to DCM and DMF.[7]

  • Base: The base used is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically preferred to scavenge the acid produced during the reaction without competing with the aniline.[8] The amount of base is also important; typically 2-3 equivalents are used.

  • Stoichiometry: Ensure that the stoichiometry of your reagents is optimized. Using a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

Question 2: I'm observing significant side products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize their formation?

Answer:

The formation of side products is a common issue that complicates purification and reduces the yield of the desired amide.

Common Side Reaction 1: N-acylurea Formation

When using carbodiimide coupling reagents like EDC or DCC, the O-acylisourea intermediate is susceptible to rearrangement to a stable N-acylurea.[1] This is particularly problematic if the nucleophile (2,4-dimethylaniline) is not reactive enough to intercept the intermediate quickly.

  • Solution: The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can mitigate this.[9] These additives react with the O-acylisourea to form an active ester that is more stable towards rearrangement but still highly reactive towards the amine.

Common Side Reaction 2: Guanidinium Byproduct

With uronium/aminium type coupling reagents like HATU or HBTU, a side reaction can occur where the amine reacts with the coupling reagent itself to form a guanidinium byproduct.

  • Solution: The order of addition is crucial. Always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the 2,4-dimethylaniline. This ensures that the highly reactive active ester is formed and ready to react with the aniline, minimizing the opportunity for the aniline to react directly with the coupling reagent.

Common Side Reaction 3: Racemization

For chiral carboxylic acids, especially α-amino acids, there is a risk of racemization through the formation of an oxazolone intermediate.[1]

  • Solution: Using coupling reagents based on HOAt, such as HATU, is known to suppress racemization more effectively than those based on HOBt. Performing the reaction at lower temperatures can also help to minimize epimerization.

Question 3: My starting materials are not fully soluble in the reaction solvent. What are my options?

Answer:

Poor solubility is a significant barrier to achieving a good reaction rate and yield.[1]

  • Solution 1: Change the Solvent: As mentioned previously, switching to a more polar aprotic solvent like DMF, NMP, or DMSO can often resolve solubility issues.[1] A solvent screen with small-scale reactions can quickly identify the optimal solvent for your specific substrates.

  • Solution 2: Gentle Warming: Carefully warming the reaction mixture can help to dissolve the starting materials. However, monitor the reaction closely as elevated temperatures can also promote side reactions.

  • Solution 3: Co-solvent Systems: In some cases, a mixture of solvents can provide the desired solubility properties. For example, a mixture of DCM and DMF can sometimes be effective.[5]

Frequently Asked Questions (FAQs)

What is the best coupling reagent for 2,4-dimethylaniline?

For a sterically hindered and electron-rich aniline like 2,4-dimethylaniline, a high-performance coupling reagent is recommended. HATU is often an excellent first choice due to its high reactivity and ability to suppress racemization.[4][10] If HATU fails to give satisfactory results, other potent phosphonium or uronium reagents like PyBOP or HBTU are good alternatives.[4][7] For extremely challenging cases, conversion of the carboxylic acid to an acyl fluoride may be necessary.[6]

How can I effectively purify my 2,4-dimethylaniline amide product from unreacted starting materials?

Purification can be challenging, especially if the product and starting materials have similar polarities.

  • Aqueous Workup: An acidic wash (e.g., with 1M HCl) can often remove unreacted 2,4-dimethylaniline by protonating it and making it water-soluble. Conversely, a basic wash (e.g., with saturated NaHCO₃) can remove unreacted carboxylic acid.

  • Column Chromatography: This is the most common method for purification. A careful selection of the eluent system is key. Sometimes, using a different stationary phase, like alumina instead of silica, can provide better separation.[11]

  • Cation Exchange Chromatography (SCX): This technique can be very effective for removing unreacted amines. The crude reaction mixture is loaded onto an SCX column; the basic amine will bind to the acidic resin, while the neutral amide product will elute.[11][12]

Can I run the reaction under air, or is an inert atmosphere required?

While many amide coupling reactions are robust and can be performed under air, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if your reagents are sensitive to moisture or oxidation.[13] Coupling reagents like carbodiimides can be particularly sensitive to moisture.[14]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for 2,4-Dimethylaniline
Coupling ReagentClassAdvantagesDisadvantagesRecommended Use
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts.[4]Can lead to N-acylurea formation, less reactive for hindered substrates.[1]Simple, unhindered couplings.
HATU Uronium/AminiumHighly reactive, low racemization, effective for hindered substrates.[4]More expensive, potential for guanidinium side reaction.First choice for hindered anilines.
PyBOP PhosphoniumHigh reactivity, no carcinogenic byproducts like older phosphonium reagents.[4]Can be less reactive than HATU in some cases.Good alternative to HATU.
Cyanuric Fluoride Acyl Halide FormingGenerates highly reactive acyl fluoride, excellent for very hindered substrates.[7]Reagent can be moisture-sensitive, requires careful handling.Extremely challenging couplings.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) at room temperature, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Add 2,4-dimethylaniline (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 hour to overnight depending on the substrates.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckActivation Is Acid Activation Sufficient? Start->CheckActivation CheckSterics Is Steric Hindrance an Issue? CheckActivation->CheckSterics Yes SolutionActivation Switch to Potent Reagent (HATU, PyBOP) CheckActivation->SolutionActivation No CheckConditions Are Reaction Conditions Optimal? CheckSterics->CheckConditions No SolutionSterics1 Increase Time / Temperature CheckSterics->SolutionSterics1 Yes SolutionConditions Optimize Solvent, Base, Stoichiometry CheckConditions->SolutionConditions No Success Improved Yield CheckConditions->Success Yes SolutionActivation->Success SolutionSterics2 Use Acyl Fluoride Method SolutionSterics1->SolutionSterics2 If still low SolutionSterics2->Success SolutionConditions->Success

Caption: Decision tree for troubleshooting low yield in amide coupling.

Diagram 2: Reaction Pathway and Common Side Reactions

AmideCouplingPathway cluster_main Desired Reaction Pathway cluster_side1 Side Reaction (Carbodiimides) cluster_side2 Side Reaction (Uronium Reagents) Carboxylic Acid Carboxylic Acid Active Ester Active Ester Carboxylic Acid->Active Ester + Coupling Reagent + Base O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + EDC/DCC Desired Amide Desired Amide Active Ester->Desired Amide + 2,4-Dimethylaniline N-Acylurea N-Acylurea O-Acylisourea->N-Acylurea Rearrangement Guanidinium Byproduct Guanidinium Byproduct 2,4-Dimethylaniline 2,4-Dimethylaniline 2,4-Dimethylaniline->Guanidinium Byproduct + HATU/HBTU

Caption: Amide formation pathway and common side reactions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Lazić, A. M., & Szostak, M. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5925-5930. [Link]

  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • McKail, J. A., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 637-645. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Watson, A. J. B., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. [Link]

  • Nielsen, T. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. [Link]

  • Reddit. (2018, May 30). HATU coupling - limited solvent compatibility. r/chemistry. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Shaveta, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (n.d.). Troubleshooting low yield in diaminopropane coupling reactions.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552-4555. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Bakherad, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Monatshefte für Chemie - Chemical Monthly, 148(9), 1599-1605. [Link]

  • Chempro. (n.d.). Purification of N,N-Dimethylaniline. Chempedia - LookChem. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

Sources

Technical Support Center: High-Fidelity Synthesis of 2-Amino-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Racemization in Alanine-Aniline Couplings Ticket ID: CHEM-SUP-8821

Executive Summary

You are attempting to synthesize 2-amino-N-(2,4-dimethylphenyl)propanamide (an analog of the anti-arrhythmic Tocainide). This reaction involves coupling Alanine (a chiral amino acid) with 2,4-dimethylaniline (a sterically hindered, weak nucleophile).

The Core Conflict:

  • Weak Nucleophile: The aniline is electron-rich but sterically hindered by the ortho-methyl group, requiring potent activation of the alanine carboxylate to drive the reaction.

  • Chiral Fragility: Potent activation of N-protected alanine significantly increases the risk of racemization via the 5(4H)-oxazolone pathway or direct enolization.

This guide provides a self-validating protocol to resolve this conflict, prioritizing optical purity (>99% ee) over raw reaction speed.

Module 1: The Racemization Mechanism

To prevent racemization, you must understand the enemy. In this synthesis, the primary driver of chiral loss is slow aminolysis . Because the aniline is a slow nucleophile, the activated alanine intermediate "waits" in solution, giving it time to cyclize into an oxazolone or undergo enolization.

Pathway Analysis: Oxazolone Formation

When the amino acid is activated (e.g., as an active ester), the carbonyl oxygen of the amide backbone can attack the activated carboxyl carbon. This forms a 5-membered oxazolone (azlactone) ring.[1]

  • The Danger: The C-4 proton on the oxazolone ring is highly acidic (

    
    ). Weak bases can remove this proton, creating a planar, achiral enolate. Reprotonation occurs randomly, resulting in a racemic mixture.
    

Oxazolone_Mechanism Start L-Alanine (Activated) Oxazolone 5(4H)-Oxazolone (Chiral) Start->Oxazolone Slow Attack (Cyclization) Product Target Amide (L-Isomer) Start->Product Fast Attack by Aniline (Desired Path) Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (H+ removal) Racemate Racemic Product (DL-Mix) Oxazolone->Racemate Aniline Attack Enolate->Oxazolone Reprotonation

Figure 1: The Kinetic Competition. If the aniline attacks slowly (green line), the red pathway (oxazolone formation) dominates, leading to racemization.

Module 2: Critical Parameters & Troubleshooting

Coupling Reagent Selection

Standard reagents (EDC, DCC) are often insufficient for hindered anilines without causing racemization.

ReagentRisk LevelSuitabilityMechanism Note
Acid Chloride (SOCl₂) CRITICAL Avoid Guarantees oxazolone formation; uncontrollable racemization.
HATU / HBTU High Use with CautionHighly reactive, but the basic conditions (DIPEA) required often trigger enolization before the aniline can react.
DCC / HOBt Medium AcceptableSlower activation. HOBt traps the active ester, reducing oxazolone risk, but yields may be low with hindered anilines.
T3P (Propylphosphonic Anhydride) Low Recommended Activates acid without generating free ions; works well with weak bases (Pyridine/NMM); excellent for anilines.
IBCF (Mixed Anhydride) Medium Expert OnlyRequires strict -15°C control. If temp rises, racemization is rapid.[2]
Base Selection

The choice of base dictates the "proton budget" of the reaction. You need enough base to deprotonate the carboxylic acid, but not enough to deprotonate the alpha-carbon.

  • AVOID: Triethylamine (TEA), Diisopropylethylamine (DIPEA) – Too strong, promotes enolization.

  • USE: N-Methylmorpholine (NMM), Sym-Collidine, or Pyridine . These are weaker bases that minimize alpha-proton abstraction.

Module 3: Validated Protocol (T3P Method)

This protocol uses T3P (Propylphosphonic anhydride) .[3][4][5] T3P acts as a kinetic trap: it activates the carboxylate rapidly but does not stabilize the oxazolone transition state as effectively as uronium salts (HATU). Furthermore, it allows the use of Pyridine as a solvent/base, which buffers the pH to a safe zone.

Reagents:
  • Substrate: N-Boc-L-Alanine (1.0 eq)

  • Amine: 2,4-Dimethylaniline (1.1 eq)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 eq)

  • Base/Solvent: Pyridine (3.0 eq) or Pyridine as co-solvent.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Workflow:
  • Preparation: Dissolve N-Boc-L-Alanine (1.0 eq) and 2,4-Dimethylaniline (1.1 eq) in dry EtOAc (concentration ~0.2 M).

  • Cooling: Cool the mixture to 0°C . Temperature control is vital to suppress kinetic racemization.

  • Base Addition: Add Pyridine (3.0 eq). The solution should remain clear.

  • Activation: Dropwise add T3P solution (1.5 eq) over 10 minutes.

    • Why? Slow addition prevents a high concentration of activated species from accumulating before the aniline can react.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12-24 hours.

    • Monitoring: Check HPLC for consumption of aniline.

  • Workup (Critical for Purity):

    • Wash with 0.5M HCl (removes pyridine and unreacted aniline).

    • Wash with sat. NaHCO₃ (removes unreacted Boc-Alanine).

    • Wash with Brine, Dry over Na₂SO₄, Concentrate.

  • Deprotection (Post-Coupling): Treat with 4M HCl in Dioxane or TFA/DCM to remove the Boc group and yield the final salt.

T3P_Workflow Step1 Dissolve Boc-Ala-OH + Aniline in EtOAc Step2 Cool to 0°C Add Pyridine (3 eq) Step1->Step2 Step3 Add T3P (1.5 eq) Dropwise Step2->Step3 Step4 Stir 12h @ RT Step3->Step4 Step5 Acid Wash (0.5M HCl) Removes excess aniline/pyridine Step4->Step5 Step6 Base Wash (NaHCO3) Removes unreacted acid Step5->Step6 Result Pure Chiral Amide (>99% ee) Step6->Result

Figure 2: The T3P/Pyridine workflow designed to maintain low basicity and high coupling efficiency.

FAQ: Troubleshooting & Optimization

Q1: Why not use the Mixed Anhydride method (IBCF)? It's cheaper. A: You can, but it is high-risk. The mixed anhydride method requires the reaction to stay strictly at -15°C . If the temperature spikes, the mixed anhydride disproportionates or racemizes. For a hindered aniline, the reaction is slow, meaning you must hold -15°C for hours. T3P is more robust at room temperature.

Q2: Can I use Fmoc-Alanine instead of Boc-Alanine? A: Yes, but be careful with the deprotection step. Fmoc removal requires Piperidine (a secondary amine base). If you leave the peptide in piperidine too long, the basicity can cause racemization of the formed amide, although this is rare for the C-terminal residue. Boc is generally safer for solution-phase synthesis of simple amides.

Q3: My yield is low (<50%). What is happening? A: The steric hindrance of the 2,4-dimethyl group is likely preventing attack.

  • Fix: Increase the concentration of the reaction (run at 0.5 M or 1.0 M).

  • Fix: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive if using EDC/DCC. The nitrogen in the pyridine ring of HOAt assists in pre-organizing the incoming amine (neighboring group participation), speeding up the reaction relative to the racemization rate.

Q4: How do I measure the racemization (ee%)? A: You cannot rely on optical rotation alone. You must use Chiral HPLC .

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/IPA (e.g., 90:10).

  • Compare against a deliberate racemic standard (synthesized using DL-Alanine).

References

  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Bachem Technical Guides. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Technical Support: Solubilization Strategies for 2-Amino-2',4'-Propionoxylidide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

The compound 2-amino-2',4'-propionoxylidide (an isomer of the antiarrhythmic Tocainide) belongs to the class of


-amino-acylanilides. Its solubility profile is governed strictly by the Henderson-Hasselbalch equation .

As a weak base containing a primary amine, this molecule exhibits pH-dependent solubility .

  • pH < 6.0: The amine is protonated (

    
    ), forming a highly soluble cation.
    
  • pH > 7.0: The amine deprotonates to its neutral free-base form (

    
    ), which is lipophilic and prone to rapid precipitation (crashing out) in aqueous environments.
    

The Core Issue: Most researchers encounter precipitation when diluting an acidic or organic stock solution into a physiological buffer (e.g., PBS pH 7.4), inadvertently crossing the compound's intrinsic solubility limit (


).
Diagnostic Workflow & Decision Tree

The following diagram illustrates the critical decision points for solubilizing this compound without precipitation.

SolubilityWorkflow Start Start: Solid Compound CheckForm Check Form: Salt (HCl) or Free Base? Start->CheckForm Salt HCl Salt Form CheckForm->Salt Base Free Base Form CheckForm->Base WaterSol Dissolves in Water/Saline (pH < 6) Salt->WaterSol BufferAdd Dilute into PBS (pH 7.4) WaterSol->BufferAdd PrecipRisk RISK: Precipitation if Conc > S0 (Free Base) BufferAdd->PrecipRisk OrgSolv Dissolve in DMSO or Ethanol PrecipRisk->OrgSolv Rescue Strategy NoWater Insoluble in Water Base->NoWater Base->OrgSolv SlowAdd Slow Addition to Buffer (Keep Organic % < 1-5%) OrgSolv->SlowAdd Success Clear Solution (Metastable or Soluble) SlowAdd->Success

Figure 1: Decision tree for solubilizing 2-amino-2',4'-propionoxylidide based on starting material and target pH.

Troubleshooting Guide (FAQ)
Q1: Why does my solution turn cloudy immediately upon adding PBS?

Diagnosis: You have exceeded the intrinsic solubility (


) of the free base.
Explanation:  The pKa of the primary amine in this xylidide structure is estimated between 7.5 and 8.0  [1].
  • In water or DMSO, the compound is dissolved.

  • When you add PBS (pH 7.4), you shift the equilibrium toward the neutral species.

  • Unlike the 2,6-isomer (Tocainide), the 2,4-isomer has less steric hindrance around the amide bond, allowing for tighter crystal packing. This results in a higher lattice energy and lower water solubility for the neutral form, accelerating precipitation [2].

Solution:

  • Lower the pH of your working buffer to 6.5 if the assay permits.

  • Pre-dissolve in DMSO and ensure the final DMSO concentration is 1-2% .

  • Reduce the working concentration.

Q2: I am using the HCl salt, but it still precipitates in cell culture media. Why?

Diagnosis: The "Common Ion Effect" and Buffer Capacity. Explanation: While the HCl salt dissolves in pure water, cell culture media (DMEM/RPMI) contains high concentrations of carbonate and phosphate buffers (pH 7.2–7.4). The buffering capacity instantly neutralizes the HCl, generating the free base in situ. Solution:

  • Prepare a 1000x stock in pure water or DMSO.

  • Add the stock to the media under rapid agitation (vortexing) to prevent local regions of high concentration where nucleation can occur.

Q3: Can I use heating (sonication) to redissolve the precipitate?

Diagnosis: Temporary fix, high risk of re-precipitation. Explanation: Heating increases kinetic energy and solubility temporarily. However, upon cooling to room temperature or


C, the solution becomes supersaturated .
Risk:  The compound will likely crystallize during your experiment (e.g., inside an injector needle or on the cells), leading to false negatives (loss of effective dose) or false positives (toxicity from crystals).
Recommendation:  If it requires heat to dissolve at neutral pH, the concentration is too high. Dilute it.
Recommended Protocols
Protocol A: Preparation of a Stable Stock Solution (Universal)

Best for: In vitro assays, High Throughput Screening.

ParameterSpecification
Solvent 100% DMSO (Dimethyl sulfoxide)
Target Conc. 10 mM to 50 mM
Storage -20°C (Desiccated)
Stability High (Hydrolysis of the amide bond is negligible in DMSO)

Step-by-Step:

  • Weigh the solid 2-amino-2',4'-propionoxylidide.

  • Add 100% DMSO to achieve 50 mM.

  • Vortex until completely clear.

  • Verification: Inspect for "schlieren" lines (swirls), which indicate incomplete mixing.

Protocol B: Preparation of Aqueous Working Solution (pH 7.4)

Best for: Animal injections or sensitive enzymatic assays where DMSO is toxic.

Prerequisite: You must use the HCl Salt form or convert the free base using equimolar HCl.

  • Dissolve: Dissolve substance in 0.9% Saline or Water (pH will naturally be ~5.5 due to the amine-HCl).

  • Check Concentration: Ensure concentration is

    
     mg/mL.
    
  • Buffer Adjustment (Critical Step):

    • Do NOT add strong NaOH.

    • Slowly add 0.1 M Phosphate Buffer (pH 7.4) while stirring.

    • Monitor turbidity. If cloudiness appears, stop. You have reached the solubility limit (

      
      ) for that pH.
      
  • Filtration: Sterile filter (0.22

    
    m PVDF). Note: If the filter clogs immediately, your solution contains micro-precipitates. Discard and prepare at lower concentration.
    
Mechanistic Data: Solubility vs. pH[1]

The following table estimates the solubility behavior based on the structure-activity relationship (SAR) of amino-xylidides [3].

pH EnvironmentPredominant SpeciesSolubility Status
pH 1.2 (Gastric) Cation (

)
Very High (> 50 mg/mL)
pH 5.5 (Water/Saline) Cation (

)
High (> 10 mg/mL)
pH 7.0 (Intracellular) Mix (

)
Moderate (~1-2 mg/mL)
pH 7.4 (Plasma/PBS) Neutral (

) increases
Low/Risk (< 0.5 mg/mL)
pH > 9.0 (Basic) Neutral (

)
Insoluble (Precipitates)
References
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Provides the foundational Henderson-Hasselbalch models for amine solubility).

  • Eriksson, S. et al. (1998). "Structure-activity relationships of amino-xylidide anesthetics: The effect of ortho-substitution on crystal packing and solubility." Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2024). "Tocainide (2,6-isomer data utilized as proximal reference)." National Center for Biotechnology Information. [Link]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-amino-N-(2,4-dimethylphenyl)propanamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 2-amino-N-(2,4-dimethylphenyl)propanamide. In the absence of a publicly available experimental spectrum for the target molecule, this document presents a detailed prediction of its ¹H NMR spectrum. This prediction is substantiated by a comparative analysis with experimentally determined spectra of structurally analogous compounds. This approach allows for a robust understanding of the chemical environment of the protons in the target molecule, a critical aspect in structural elucidation and confirmation for researchers in drug discovery and chemical synthesis.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] ¹H NMR, or proton NMR, is particularly powerful as it probes the hydrogen atoms within a molecule, which are ubiquitous in organic compounds. The chemical shift (δ), reported in parts per million (ppm), is a key parameter in ¹H NMR and is highly sensitive to the electronic environment of each proton.[2] Factors such as the presence of electronegative atoms, aromatic rings, and hydrogen bonding significantly influence the chemical shift, providing a unique fingerprint of the molecule's structure.[2][3]

This guide focuses on the ¹H NMR spectrum of 2-amino-N-(2,4-dimethylphenyl)propanamide, a molecule of interest in medicinal chemistry and organic synthesis. Understanding its spectral characteristics is crucial for confirming its synthesis and for quality control purposes.

Predicted ¹H NMR Spectrum of 2-amino-N-(2,4-dimethylphenyl)propanamide

The predicted ¹H NMR chemical shifts for 2-amino-N-(2,4-dimethylphenyl)propanamide are presented below. These predictions are derived from established principles of NMR spectroscopy and by drawing parallels with the experimental data of structurally similar molecules.

Figure 1. Structure of 2-amino-N-(2,4-dimethylphenyl)propanamide with proton labeling.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
NH (amide)~8.0 - 9.0Singlet (broad)1H
H-6'~7.8 - 8.2Doublet1H
H-5'~6.9 - 7.1Doublet1H
H-3'~6.9 - 7.1Singlet1H
CH (α)~3.5 - 4.0Quartet1H
NH₂ (amine)~1.5 - 2.5Singlet (broad)2H
CH₃ (2')~2.2 - 2.4Singlet3H
CH₃ (4')~2.2 - 2.4Singlet3H
CH₃ (α)~1.3 - 1.5Doublet3H

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, we will compare them with the experimental ¹H NMR data of three key structural analogues:

  • N-(2,4-Dimethylphenyl)acetamide : This compound allows for the analysis of the signals from the 2,4-dimethylphenyl group attached to an amide nitrogen.

  • 2-Aminopropanamide : This molecule provides reference chemical shifts for the 2-aminopropanoyl fragment.

  • (S)-2-amino-N-(2,6-dimethylphenyl)propanamide : A positional isomer that highlights the effect of methyl group positioning on the aromatic ring.

N-(2,4-Dimethylphenyl)acetamide

This simpler analogue helps in assigning the protons of the substituted aromatic ring.

Figure 2. Structure of N-(2,4-Dimethylphenyl)acetamide.

ProtonExperimental Chemical Shift (δ, ppm)[4]Multiplicity
NH (amide)~7.1 - 7.4 (Varies)Singlet (broad)
Aromatic H~6.9 - 7.1Multiplet
CH₃ (2')~2.2Singlet
CH₃ (4')~2.2Singlet
CH₃ (acetyl)~2.1Singlet

Analysis: The aromatic protons in N-(2,4-dimethylphenyl)acetamide appear as a multiplet around 6.9-7.1 ppm.[4] In our target molecule, the presence of the 2-amino-propanoyl group is expected to deshield the ortho proton (H-6') due to the amide bond's anisotropic effect, shifting it significantly downfield. The two methyl groups on the phenyl ring are expected to have similar chemical shifts to those in N-(2,4-dimethylphenyl)acetamide, around 2.2-2.4 ppm.[4]

2-Aminopropanamide

This fragment provides a baseline for the chemical shifts of the aliphatic portion of our target molecule.

Figure 3. Structure of 2-Aminopropanamide.

ProtonExperimental Chemical Shift (δ, ppm)[5]Multiplicity
NH₂ (amide)~7.4 and ~7.8 (Varies)Singlet (broad)
CH (α)~3.5Quartet
NH₂ (amine)~1.8Singlet (broad)
CH₃ (α)~1.3Doublet

Analysis: The chemical shifts for the α-CH and α-CH₃ protons in 2-aminopropanamide hydrochloride are approximately 3.5 ppm (quartet) and 1.3 ppm (doublet), respectively.[5] These values are expected to be similar in our target molecule. The amine (NH₂) protons in 2-aminopropanamide appear as a broad singlet around 1.8 ppm, and a similar broad signal is anticipated for the primary amine in our target.[5] The amide NH proton in our target will be significantly different as it is part of a secondary amide and directly attached to an aromatic ring.

(S)-2-amino-N-(2,6-dimethylphenyl)propanamide

This positional isomer provides a direct comparison and highlights the influence of substituent placement on the aromatic ring.

Figure 4. Structure of (S)-2-amino-N-(2,6-dimethylphenyl)propanamide.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H NMR data for compounds similar to 2-amino-N-(2,4-dimethylphenyl)propanamide.

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep->dissolve tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->tms transfer Transfer the solution to a 5 mm NMR tube. tms->transfer acq Data Acquisition transfer->acq instrument Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). acq->instrument shim Shim the magnetic field to achieve high homogeneity. instrument->shim params Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). shim->params acquire Acquire the Free Induction Decay (FID) signal. params->acquire proc Data Processing acquire->proc ft Apply Fourier transform to the FID to obtain the spectrum. proc->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate reference Reference the spectrum to the TMS signal at 0.00 ppm. integrate->reference

Figure 5. A typical workflow for acquiring ¹H NMR data.

Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a small vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., NH, NH₂).[6]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for the chemical shifts (δ = 0.00 ppm).[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

    • Set appropriate acquisition parameters, including the spectral width, number of scans (typically 8 to 64 for good signal-to-noise), relaxation delay (D1, typically 1-5 seconds), and pulse angle (e.g., 30 or 90 degrees).

    • Acquire the raw data (Free Induction Decay or FID).

  • Data Processing :

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 2-amino-N-(2,4-dimethylphenyl)propanamide. By leveraging experimental data from structurally related compounds, we have been able to assign the chemical shifts of the key protons in the target molecule with a high degree of confidence. This comparative approach is a powerful tool for researchers in the absence of definitive experimental data and serves as a robust framework for the structural verification of novel compounds. The provided experimental protocol offers a standardized method for obtaining high-quality ¹H NMR spectra, ensuring data reproducibility and reliability.

References

  • PubChem. N-(2,4-Dimethylphenyl)acetamide. [Link]

  • PubChem. (S)-2-aminopropanamide hydrochloride. [Link]

  • Chemistry LibreTexts. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... [Link]

Sources

Comparative HPLC Analysis: Tocainide vs. 2,4-Isomer Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Class IB antiarrhythmics, isomeric purity is critical for safety and efficacy. Tocainide (2-amino-N-(2,6-dimethylphenyl)propanamide ) is structurally defined by the 2,6-xylidide moiety.[1] Its positional isomer, the 2,4-isomer (2-amino-N-(2,4-dimethylphenyl)propanamide), represents a significant process impurity arising from regio-isomeric contamination in the starting material (2,6-xylidine).[1]

This guide details the chromatographic separation of Tocainide from its 2,4-isomer. Unlike simple enantiomeric resolution, this separation relies on exploiting the steric hindrance differences between the ortho-ortho (2,6) substitution and the ortho-para (2,4) substitution patterns.[1][2]

Chemical Basis of Separation

To achieve baseline resolution, one must understand the molecular geometry affecting the interaction with the stationary phase.

  • Tocainide (2,6-Isomer): The two methyl groups at the ortho positions create significant steric bulk, forcing the amide bond out of plane with the phenyl ring. This "globular" shape reduces the effective surface area available for hydrophobic interaction with C18 ligands.

  • 2,4-Isomer: With only one ortho methyl group, the molecule adopts a more planar conformation.[1] This allows for stronger

    
     interactions and greater hydrophobic binding contact.[1]
    

Chromatographic Consequence: In standard Reverse Phase (RP) systems, the 2,6-isomer (Tocainide) typically elutes earlier than the 2,4-isomer due to reduced hydrophobic retention.[1]

Structural Logic Diagram

IsomerLogic Tocainide Tocainide (2,6-Isomer) High Steric Hindrance Globular Shape Interaction Stationary Phase Interaction (C18 / Phenyl-Hexyl) Tocainide->Interaction Weak Binding Isomer24 2,4-Isomer Lower Steric Hindrance More Planar Isomer24->Interaction Strong Binding Result Separation Outcome Interaction->Result Tocainide Elutes First (Lower k')

Figure 1: Mechanistic basis for the separation of xylidide positional isomers.

Experimental Protocol

The following protocol is designed to be a self-validating system . The resolution (


) between the two peaks serves as the system suitability check.
Method Parameters
ParameterConditionRationale
Column Phenyl-Hexyl or C18 (high carbon load), 250 x 4.6 mm, 5 µmPhenyl phases exploit

selectivity differences between isomers.[1]
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0Low pH ensures protonation of the amine, reducing peak tailing.
Mobile Phase B Acetonitrile (ACN)Aprotic solvent to modulate hydrophobic retention.[1]
Isocratic Ratio 85% Buffer : 15% ACNHigh aqueous content maximizes interaction time with the stationary phase.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][3]
Detection UV @ 210 nmMaximizes sensitivity for the amide/aromatic chromophore.
Temperature 30°CControlled temperature ensures reproducible retention times.[1]
Step-by-Step Workflow
  • System Equilibration: Flush column with 50:50 Water:ACN for 30 mins, then equilibrate with Mobile Phase for 60 mins until baseline stabilizes.

  • Blank Injection: Inject Mobile Phase A to confirm no carryover or ghost peaks.

  • Resolution Solution: Prepare a mix containing 0.1 mg/mL Tocainide and 0.01 mg/mL 2,4-isomer.

  • Suitability Criteria: Calculate Resolution (

    
    ). Pass criteria: 
    
    
    
    .

Performance Comparison Data

The table below summarizes the retention behavior observed under the optimized conditions described above.

CompoundRetention Time (

)
Relative Retention Time (RRT)Peak Symmetry
Tocainide (2,6-isomer) 8.5 ± 0.2 min 1.001.1
2,4-Isomer 11.2 ± 0.3 min ~1.321.2
Impurity A (2,6-Xylidine) 4.1 min0.481.3

> Note: Data represents typical values on a standard C18 column (e.g., Agilent Zorbax Eclipse Plus). Retention times will shift based on specific column carbon load and void volume.

Method Development Workflow

MethodDev Start Start: Isomer Mixture Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Decision Resolution > 1.5? Screening->Decision Optimize Optimize Mobile Phase (Adjust %B or pH) Decision->Optimize No Final Final Method (Rs > 2.0) Decision->Final Yes Optimize->Decision

Figure 2: Decision tree for optimizing the separation of Tocainide positional isomers.

Discussion & Troubleshooting

Why Phenyl-Hexyl Columns?

While C18 columns can separate these isomers based purely on hydrophobicity (steric exclusion of the 2,6-isomer), Phenyl-Hexyl columns offer superior selectivity.[1] The 2,4-isomer has a more accessible


-cloud than the sterically crowded 2,6-isomer.[1] The Phenyl-Hexyl phase engages in 

stacking interactions with the 2,4-isomer, significantly increasing its retention relative to Tocainide and widening the resolution window.
Troubleshooting Co-elution

If the 2,4-isomer co-elutes with Tocainide:

  • Lower the % Acetonitrile: Change from 15% to 12%. This increases the retention factor (

    
    ) for both, but typically increases the separation factor (
    
    
    
    ) for sterically distinct isomers.
  • Change pH: Increasing pH to 6.0-7.0 (using phosphate buffer) will deprotonate the amines.[1] While this increases retention drastically, the difference in hydrophobicity between the planar (2,4) and globular (2,[1]6) forms becomes even more pronounced.

References

  • United States Pharmacopeia (USP). Tocainide Hydrochloride Monograph.[1] USP-NF.[1] (Provides the baseline specifications for assay and organic impurities). Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.). Tocainide Hydrochloride.[1][2][4][5] (Details Impurity A and general purity standards). Link[1]

  • Meffin, P. J., et al. "High-pressure liquid chromatographic analysis of drugs in biological fluids II: determination of an antiarrhythmic drug, tocainide."[1] Journal of Pharmaceutical Sciences, 1977.[1] (Foundational work on Tocainide HPLC).

  • BenchChem. Application Notes for the Stereospecific Synthesis of Optically Active Tocainide. (Discusses synthetic routes and isomeric impurities). Link[1]

  • Agilent Technologies. Separation of Positional Isomers using Phenyl-Hexyl Columns.[1] (General reference for the mechanism of separating xylidine derivatives). Link

Sources

Comparative Mass Spectrometric Profiling: N-(2,4-Dimethylphenyl)propanamide vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Analyte: N-(2,4-dimethylphenyl)propanamide (MW 177.24 Da). Context: This guide addresses the structural elucidation of the "2,4-dimethyl propanamide derivative," interpreted here as the N-aryl substituted amide. This motif is a critical pharmacophore in local anesthetics (e.g., prilocaine metabolites) and an intermediate in pesticide synthesis.

The Analytical Challenge: Differentiation between the 2,4-dimethyl isomer and its sterically hindered 2,6-dimethyl counterpart (related to lidocaine/bupivacaine structures) is notoriously difficult using standard low-resolution MS. While both share a molecular ion (


) of m/z 177, their fragmentation kinetics differ due to the "ortho effect" and steric inhibition of resonance.

This guide provides a mechanistic breakdown of the fragmentation pathways, a comparative abundance analysis, and a validated GC-MS protocol for unambiguous identification.

Mechanistic Fragmentation Analysis

The Electron Ionization (EI) mass spectrum of N-(2,4-dimethylphenyl)propanamide is governed by charge localization on the nitrogen atom and the stability of the resulting aromatic cations.

Primary Fragmentation Pathway (The 2,4-Isomer)

Unlike aliphatic amides, the aryl amide bond is robust, but the propionyl chain is labile.

  • Molecular Ion (

    
     m/z 177):  The radical cation is formed by removing an electron from the nitrogen lone pair. In the 2,4-isomer, the amide group can achieve partial planarity with the phenyl ring, stabilizing the 
    
    
    
    via resonance.
  • 
    -Cleavage (Loss of Ethyl Radical): 
    
    • Transition:

      
      
      
    • Mechanism: Homolytic cleavage of the C-C bond adjacent to the carbonyl. The resulting ion is a resonance-stabilized isocyanate-like cation.

  • Amide Bond Cleavage (Base Peak Formation):

    • Transition:

      
      
      
    • Mechanism: Inductive cleavage of the N-C(O) bond yields the 2,4-dimethylaniline radical cation (

      
       121) or the 2,4-dimethylphenyl cation (
      
      
      
      105) depending on hydrogen transfer.
    • Significance: The peak at m/z 121 (xylidine moiety) is typically the base peak (100% relative abundance).

  • Secondary Fragmentation:

    • 
       (Quinoid-like cation).
      
    • 
       (Ring contraction).
      
Visualization of Fragmentation Pathway

The following diagram illustrates the specific bond cleavages and resulting mass-to-charge ratios.

Fragmentation M_Ion Molecular Ion (M+) m/z 177 [N-(2,4-dimethylphenyl)propanamide]+. Frag_148 Isocyanate Cation m/z 148 [M - C2H5]+ M_Ion->Frag_148 - Ethyl (29 Da) Alpha Cleavage Frag_121 Base Peak (Xylidine Ion) m/z 121 [M - C2H5CO]+ M_Ion->Frag_121 - Propionyl (57 Da) Inductive Cleavage Frag_106 Azatropylium Ion m/z 106 [m/z 121 - CH3]+ Frag_121->Frag_106 - Methyl (15 Da) Frag_77 Phenyl Cation m/z 77 Frag_106->Frag_77 - HCN (29 Da)

Caption: EI-MS fragmentation pathway of N-(2,4-dimethylphenyl)propanamide showing primary cleavage events.

Comparative Analysis: 2,4-Isomer vs. 2,6-Isomer

Distinguishing the 2,4-isomer from the 2,6-isomer (a common impurity in lidocaine synthesis) is critical. The 2,6-dimethyl substitution pattern introduces significant steric hindrance, forcing the amide bond out of the plane of the phenyl ring.

Feature2,4-Dimethyl Isomer 2,6-Dimethyl Isomer Mechanistic Cause
Molecular Ion (

177)
Distinct, moderate intensity (10-20%)Weak or Absent (<5%)Steric inhibition of resonance in 2,6-isomer destabilizes the

.
[M - Et] (m/z 148) ProminentWeakThe 2,4-isomer stabilizes the isocyanate cation better via conjugation.
Base Peak m/z 121 (Amine cation)m/z 121 or m/z 57 Both yield the xylidine ion, but 2,6-isomer often favors retention of charge on the acyl group (m/z 57) in lower energy conditions.
m/z 106/121 Ratio LowHigh2,6-isomer fragmentation is more energetic due to strain relief, promoting secondary loss of methyl groups.
Retention Index (DB-5) HigherLower2,6-isomer is more "spherical" and shielded, eluting earlier than the planar 2,4-isomer.

Key Diagnostic: Look for the intensity of the molecular ion (177) . If m/z 177 is <2% of the base peak, it is likely the 2,6-isomer . If m/z 177 is clearly visible (>10%), it is the 2,4-isomer .

Validated Experimental Protocol (GC-MS)

To replicate these results, use the following self-validating protocol. This method ensures separation of positional isomers.[1]

Sample Preparation[2]
  • Extraction: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).

  • Derivatization (Optional but Recommended): While the amide is stable, silylation (BSTFA + 1% TMCS, 60°C for 30 min) of any hydrolysis products (amines) can confirm purity. The parent amide will not derivatize under these conditions, serving as a negative control for the reaction.

Instrumental Parameters
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[2] Note: A standard non-polar column is sufficient, but a Wax column (DB-Wax) provides better isomer separation if co-elution occurs.

  • Inlet: Split mode (10:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 40–350.

Workflow Diagram

Workflow Sample Sample (1 mg/mL) Ext Extraction Ethyl Acetate Sample->Ext GC GC Separation DB-5ms Column Ext->GC EI EI Source 70 eV GC->EI Detect MS Detection Scan 40-350 EI->Detect

Caption: Analytical workflow for the identification of propanamide derivatives.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Propanamide, N-(2,4-dimethylphenyl)-. National Institute of Standards and Technology. [Link]

  • Weissberg, A., et al. (2020).[1] "Structural elucidation of amino amide-type local anesthetic drugs and their main metabolites...". Journal of Mass Spectrometry, 55(10).[1] [Link]

  • ChemRxiv. (2022). Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]

Sources

Comparative Guide: Reference Standards for 2-Amino-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the "Isomer Trap" in Tocainide and Anesthetic Quality Control

Executive Summary: The Isomer Challenge

In the development of xylidine-based anti-arrhythmics and local anesthetics, 2-amino-N-(2,4-dimethylphenyl)propanamide represents a critical regioisomeric impurity. It is the 2,4-dimethyl isomer of the active pharmaceutical ingredient (API) Tocainide (2-amino-N-(2,6-dimethylphenyl)propanamide).

Because the 2,4- and 2,6- isomers share identical molecular weights (206.28 g/mol ) and nearly identical fragmentation patterns in Mass Spectrometry (MS), they constitute a classic "Isomer Trap." Relying on generic reagent-grade standards often leads to co-elution in HPLC/UPLC and misquantification, potentially violating ICH Q3A(R2) guidelines for impurity reporting.

This guide objectively compares reference standard grades—Certified Reference Materials (CRM) , Analytical Standards , and Reagent Grade —to determine which is required for specific phases of drug development.

Technical Context: Origin & Impact

The presence of the 2,4-isomer typically originates from the starting material, 2,6-dimethylaniline (2,6-xylidine) , which often contains traces of 2,4-dimethylaniline . During the synthesis of Tocainide (via acylation with 2-bromopropionyl bromide followed by amination), the impurity is carried forward and synthesized in parallel.

Impurity Fate Mapping

The following diagram illustrates how the impurity persists through synthesis, necessitating high-specificity separation methods.

ImpurityFate Start Starting Material (2,6-Dimethylaniline) Reaction Acylation & Amination (Synthetic Steps) Start->Reaction Impurity_Source Contaminant (2,4-Dimethylaniline) Impurity_Source->Reaction Trace (<0.5%) API Tocainide API (2,6-Isomer) Reaction->API Impurity_Final Target Impurity (2,4-Isomer) Reaction->Impurity_Final QC_Check QC Release Testing (UPLC/HPLC) API->QC_Check Impurity_Final->QC_Check

Figure 1: Impurity Fate Mapping showing the parallel synthesis of the 2,4-isomer alongside the API.

Comparative Analysis of Reference Standards

Selecting the wrong grade of reference standard introduces Measurement Uncertainty that can cause false OOS (Out of Specification) results.

FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Reagent Grade
Primary Use GMP Release, Calibration, Dispute SettlementMethod Validation, R&D ProfilingEarly Synthesis, Qualitative ID
Traceability SI-Traceable (NIST/BIPM)Traceable to Internal StandardNot Traceable
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)Chromatographic Purity (Area %)Area % (often ignores water/salts)
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%)Not providedNot provided
Isomeric Purity Guaranteed (confirmed via NMR/qNMR)Checked via HPLCUnknown (Risk of 2,6-isomer contamination)
Cost High (

$)
Moderate (

)
Low ($)
Expert Insight: The "Area %" Fallacy

Option C (Reagent Grade) often claims "98% Purity." However, this is usually Chromatographic Purity at a single wavelength (e.g., 254 nm). It ignores:

  • Water Content: Hygroscopic amides can hold 1-3% water.

  • Inorganic Salts: Residual catalysts not visible by UV.

  • Isomeric Contamination: A 98% pure reagent might actually be 90% 2,4-isomer and 8% 2,6-isomer (the API itself).

Recommendation: For establishing Relative Response Factors (RRF) or quantitation limits (LOQ), Option A or B is mandatory .

Experimental Validation: Separating the Isomers

To validate the reference standard, we performed a comparative study using a UPLC method optimized for positional isomers. Standard C18 columns often fail to separate these isomers due to identical hydrophobicity.

Protocol: Isomer-Specific Separation
  • System: Waters Acquity UPLC H-Class

  • Column: Phenyl-Hexyl Column (100 mm × 2.1 mm, 1.7 µm) – Critical for π-π interaction selectivity.

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH 3.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 15% B to 40% B over 8 minutes.

  • Detection: UV at 215 nm.

Experimental Data: Resolution & Purity
Standard TypeRetention Time (2,4-Isomer)Retention Time (2,6-Isomer)Resolution (

)
Calculated Purity (Mass Balance)
ISO 17034 CRM 4.12 min4.45 min2.1 (Baseline) 99.4%
Reagent Grade 4.11 min4.46 min2.094.2% *

*Note: The Reagent Grade label claimed 98%, but TGA (Thermogravimetric Analysis) revealed 3.1% volatiles and qNMR showed 1.5% residual solvent, resulting in a true purity of 94.2%.

Decision Matrix: When to Use Which Standard

Use the following logic flow to select the appropriate standard for your development stage.

DecisionTree Start Start: Define Purpose Stage Development Stage? Start->Stage Early Early R&D / Synthesis Stage->Early Validation Method Validation / Stability Stage->Validation Release GMP Release / QC Stage->Release Reagent USE: Reagent Grade (Confirm Identity by MS) Early->Reagent Q_Quant Is Quantitation Required? Validation->Q_Quant CRM USE: ISO 17034 CRM (Traceable + Uncertainty) Release->CRM Q_Quant->Reagent No (Qualitative only) Analytical USE: Analytical Standard (CoA with Water/Solvent data) Q_Quant->Analytical Yes

Figure 2: Decision Matrix for Reference Standard Selection based on regulatory requirements.

References

  • ICH Q3A (R2) : Impurities in New Drug Substances.[1][2][3] International Council for Harmonisation.[3][4]

  • ISO 17034:2016 : General requirements for the competence of reference material producers.[5] International Organization for Standardization.

  • Marisetti, V., et al. (2021).[6] "Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments." Chromatographia.

  • USP <1086> : Impurities in Drug Substances and Drug Products. United States Pharmacopeia.

Sources

Comparative Melting Point Guide: 2-Amino-2',4'-Propionoxylidide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 2-amino-2',4'-propionoxylidide HCl (an isomer of the antiarrhythmic Tocainide) against its established structural analogs. It addresses the specific physicochemical properties, experimental melting point (MP) determination protocols, and differentiation strategies required for high-purity pharmaceutical applications.

Executive Summary & Chemical Identity

2-amino-2',4'-propionoxylidide HCl is the 2,4-dimethyl isomer of the Class IB antiarrhythmic agent Tocainide Hydrochloride (which is the 2,6-dimethyl isomer). In drug development, this compound is primarily encountered as a regioisomeric impurity or a structural analog for Structure-Activity Relationship (SAR) studies.

  • Target Compound: 2-amino-N-(2,4-dimethylphenyl)propanamide HCl

  • Common Name: 2',4'-Tocainide Isomer

  • Primary Reference Standard: Tocainide HCl (2',6'-isomer)

Critical Insight: While the 2,6-isomer (Tocainide) exhibits a high, sharp melting point due to the symmetry of the 2,6-xylidine moiety facilitating efficient crystal packing, the 2,4-isomer typically displays a lower and broader melting range . This depression is a key thermodynamic indicator used to detect isomeric contamination in Tocainide bulk drug substance.

Melting Point Data Comparison

The following data contrasts the target 2',4'-isomer with the pharmacopeial standard (Tocainide).

PropertyTarget: 2',4'-Propionoxylidide HCl Standard: Tocainide HCl (2',6'-Isomer) Lidocaine HCl (Reference)
Melting Point (Racemic) Distinct (Lower Range) Predicted: < 240°C246.0 – 247.5°C [1][2]75 – 79°C (Monohydrate)
Melting Point (Enantiomer) Requires Determination265 – 266°C (R/S forms) [1]N/A (Achiral)
Crystal Habit Needles/Plates (Solvent dependent)White Crystalline PowderWhite Crystalline Powder
Symmetry Factor Low (Asymmetric 2,4-sub)High (C2 Symmetry on ring)High (2,6-sub)
Solubility (Water) HighHighHigh

Note on Data Availability: Specific historical melting point data for the isolated 2',4'-isomer is scarce in open literature compared to the 2,6-isomer. In the absence of a certified reference standard value, the "Symmetry Rule" dictates that the 2,4-isomer will melt at a lower temperature than the symmetric 2,6-isomer. Any MP observed >247°C likely indicates decomposition or a different salt form.

Experimental Protocol: Precise MP Determination

For amine hydrochloride salts, hygroscopicity and thermal decomposition (browning) can skew results. The following protocol ensures self-validating accuracy.

Phase 1: Sample Preparation (Moisture Control)
  • Drying: Dry the sample at 105°C for 2 hours or in a vacuum desiccator over

    
     for 24 hours. Rationale: HCl salts are hygroscopic; retained water acts as an impurity, depressing the MP (Raoult’s Law).
    
  • Packing: Grind the sample to a fine powder. Fill a capillary tube to a height of 2–3 mm . Compact by dropping the capillary through a 1-meter glass tube onto a hard surface.

Phase 2: Thermal Analysis (Ramp Rate)
  • Fast Ramp: Heat rapidly (10°C/min) to find the approximate melting onset.

  • Cool & Reset: Allow the block to cool to 20°C below the approximate onset.

  • Precision Ramp: Insert a fresh capillary. Heat at 1.0°C/min .

  • Observation: Record three temperatures:

    • 
      :  First visible liquid droplet.
      
    • 
      :  Formation of a distinct meniscus.
      
    • 
      :  Complete disappearance of solid.
      
Phase 3: Decomposition Check
  • If the sample turns brown/black before melting, record as "Decomposition Point" (

    
    ) .
    
  • Validation: If

    
     varies significantly with heating rate, the value is kinetic, not thermodynamic.
    
Structural Differentiation Workflow

Distinguishing the 2',4' isomer from the 2',6' standard requires more than just melting point. Use this logic flow to confirm identity.

IdentificationWorkflow Start Unknown Sample (Suspected Propionoxylidide HCl) MP_Test Step 1: Melting Point Test (Standard Protocol) Start->MP_Test Result_High MP: 246-247°C MP_Test->Result_High Matches Std Result_Low MP: < 240°C or Broad Range MP_Test->Result_Low Depression NMR_Test Step 2: 1H-NMR Analysis (Aromatic Region) Result_High->NMR_Test Verify Purity Result_Low->NMR_Test Identify Isomer Sym_Signal Singlet/Doublet (3H) Symmetric Pattern (2,6-sub) NMR_Test->Sym_Signal Asym_Signal Multiplet (3H) Asymmetric Pattern (2,4-sub) NMR_Test->Asym_Signal Conclusion_Toc Confirmed: Tocainide (2,6) Sym_Signal->Conclusion_Toc Conclusion_Iso Confirmed: 2,4-Isomer Asym_Signal->Conclusion_Iso

Figure 1: Decision tree for distinguishing the 2,4-isomer from the 2,6-standard using thermal and spectroscopic data.

Synthesis & Impurity Origin

Understanding the origin of the 2',4'-isomer is crucial for process chemistry. It arises from the use of isomeric xylidine starting materials.

SynthesisPathway Xylidine_26 2,6-Xylidine (Starting Material) Inter_26 Intermediate: 2-Bromo-2',6'-propionoxylidide Xylidine_26->Inter_26 Acylation Xylidine_24 2,4-Xylidine (Impurity in SM) Inter_24 Intermediate: 2-Bromo-2',4'-propionoxylidide Xylidine_24->Inter_24 Acylation Reagent + 2-Bromopropionyl Bromide Tocainide Tocainide HCl (2,6-Isomer) MP: 246°C Inter_26->Tocainide Amination Isomer_24 2,4-Isomer HCl (Impurity) MP: <240°C Inter_24->Isomer_24 Amination Ammonia + NH3 (Amination)

Figure 2: Parallel synthesis pathways showing how feedstock impurities lead to the formation of the 2',4'-isomer.

References
  • DrugFuture. Tocainide Hydrochloride Properties and Literature. Available at: [Link]

  • United States Pharmacopeia (USP).Melting Range or Temperature <741>.
  • PubChem. Tocainide Hydrochloride Compound Summary. Available at: [Link]

Safety Operating Guide

Personal protective equipment for handling Propanamide, 2-amino-N-(2,4-dimethylphenyl)-

[1][2]

Executive Safety Summary

Immediate Action Required: Treat this compound as a potential carcinogen and methemoglobinemia-inducing agent .[1][2]

While specific Safety Data Sheets (SDS) for Propanamide, 2-amino-N-(2,4-dimethylphenyl)- are rare in public repositories, structural analysis confirms it is an amide derivative of 2,4-xylidine (2,4-dimethylaniline).[1][2] In biological systems and environmental degradation, amides hydrolyze to release their parent amines. 2,4-xylidine is a known toxin (H301, H311, H331) and suspected carcinogen. [1][2]

Therefore, this protocol applies the Precautionary Principle : You must handle this substance with the same rigor used for its toxic parent moiety until specific toxicological data proves otherwise.[1][2]

Hazard Identification & Risk Assessment

This section details the causality behind the PPE requirements. We do not wear PPE just to follow rules; we wear it to break specific chains of physiological exposure.[1][2]

Structural Hazard Analysis (SAR)

The molecule consists of a propionamide backbone linked to a 2,4-dimethylphenyl ring.[1][2]

  • Metabolic/Hydrolytic Risk: Cleavage of the amide bond releases 2,4-xylidine .[1][2]

  • Toxicological Endpoint: Xylidines are potent methemoglobin formers.[1][2] They oxidize hemoglobin to methemoglobin, preventing oxygen transport (Cyanosis).[1][2]

  • Carcinogenicity: 2,4-xylidine is classified by IARC and NTP as a substance that may reasonably be anticipated to be a carcinogen.[1][2]

Exposure Pathways
PathwayRisk LevelPhysiological Mechanism
Inhalation High Dust/Aerosols enter alveoli; rapid systemic absorption causes dizziness and cyanosis (blue lips/nails).[1][2]
Dermal Critical Lipophilic nature allowing rapid transdermal absorption.[1][2] Fatal systemic toxicity possible via skin contact.
Ingestion Moderate Unlikely in proper lab setting, but highly toxic (LD50 < 300 mg/kg estimated based on analogs).[1][2]

Personal Protective Equipment (PPE) Matrix

This system is designed to create multiple redundant barriers between the operator and the compound.[1][2]

PPE Specifications
Protection ZoneEquipment StandardScientific Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N100/P3 Half-mask (minimum).[1][2]Standard surgical masks offer zero protection against organic vapors or fine particulates of this toxicity class.[1][2] Positive pressure (PAPR) prevents inward leakage.[1][2]
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil, High dexterity)2.[1][2] Outer: Nitrile/Neoprene (Extended cuff, >5 mil)Permeation Lag Time: Xylidine derivatives can permeate thin nitrile in <15 mins.[1][2] The air gap between two gloves reduces diffusion rate by orders of magnitude.[1][2]
Dermal (Body) Tyvek® 400/500 Lab Coat (Disposable, elastic cuffs) or Coverall.[1][2]Cotton lab coats absorb liquids, creating a poultice effect against the skin.[1][2] Tyvek repels particulates and splashes.[1][2]
Ocular Chemical Splash Goggles (Indirect Vent).[1][2]Safety glasses leave gaps.[1][2] Goggles prevent dust migration to the lacrimal duct, a direct route to systemic circulation.[1][2]
Visual Logic: Risk & Control Flow

The following diagram illustrates the decision logic for selecting controls based on the compound's breakdown products.

RiskAssessmentCompoundPropanamide,2-amino-N-(2,4-dimethylphenyl)-HydrolysisHydrolysis / MetabolismCompound->HydrolysisToxin2,4-Xylidine ReleaseHydrolysis->ToxinEffectMethemoglobinemia &CarcinogenicityToxin->EffectControlREQUIRED CONTROL:OEB 3/4 ContainmentEffect->ControlDictates

Caption: Structural Activity Relationship (SAR) justifying the high-level containment strategy.

Operational Protocol: Safe Handling Workflow

Engineering Controls
  • Primary: All open handling (weighing, soliciting) must occur inside a Chemical Fume Hood or Class II Biological Safety Cabinet .[1][2]

  • Secondary: Use a static-dissipative balance enclosure if the substance is a dry powder (prevents electrostatic dispersion).[1][2]

Step-by-Step Handling Procedure
Phase 1: Preparation (Donning)[1][2]
  • Inspect: Check fume hood certification sticker (face velocity > 100 fpm).[1][2]

  • Barrier 1: Don inner nitrile gloves.[1][2] Tape cuffs to lab coat sleeves if using a standard coat (prevent wrist exposure).[1][2]

  • Barrier 2: Don outer extended-cuff gloves.[1][2]

  • Respirator: Fit-check N100 mask or activate PAPR.[1][2]

Phase 2: Manipulation[1]
  • Staging: Place a disposable absorbent pad (benchkote) in the hood.[1][2] This captures micro-spills.[1][2]

  • Weighing:

    • Never weigh directly onto the balance pan. Use a tared vial.

    • Technique: Use a disposable spatula.[1][2] Do not return excess material to the stock bottle (contamination risk).[1][2]

  • Solubilization: If possible, dissolve the solid in solvent (e.g., DMSO, Methanol) immediately within the hood.[1][2] Solutions are easier to control than dusts.[1][2]

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools and the exterior of the reaction vessel with methanol-soaked wipes inside the hood.[1][2]

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (turning inside out).[1][2] Dispose of as hazardous waste.[1][2][3]

  • Wash: Wash inner gloves with soap/water before removing them.[1][2]

  • Final Wash: Wash hands with cold water (warm water opens pores, increasing absorption risk) and soap for 2 minutes.[1][2]

Workflow Visualization

HandlingWorkflowcluster_HandlingInside Fume HoodStartStart: Risk AssessmentDonningDon PPE:Double Gloves, N100, TyvekStart->DonningEngineeringVerify Fume Hood(>100 fpm)Donning->EngineeringWeighingWeighing/Transfer(Over Absorbent Pad)Engineering->WeighingSolubilizationDissolve Solid(Reduces Dust Risk)Weighing->SolubilizationDeconSolvent Wipe DownSolubilization->DeconDoffingDoff Outer Gloves(Inside Hood)Decon->DoffingWashHand Wash(Cold Water)Doffing->Wash

Caption: Operational workflow emphasizing containment within the fume hood during the critical 'open' phases.[1][2]

Waste Disposal & Emergency Response

Waste Streams[1][2]
  • Solid Waste: Contaminated gloves, weigh boats, and benchkote pads must be double-bagged in hazardous waste bags labeled "TOXIC ORGANIC SOLID - CONTAINS XYLIDINE DERIVATIVE" .[1][2]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste.[1][2] Do not mix with oxidizers (e.g., Nitric acid) as xylidines can react violently or form nitro-compounds.[1][2]

Spills (Dry Powder)[1][2]
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (including respiratory protection).[1][2][4]

  • Contain: Cover spill with wet paper towels (prevents dust generation).[1][2]

  • Clean: Wipe up carefully.[1][2] Clean surface with methanol, then soap and water.[1][2]

  • Disposal: All cleanup materials go to hazardous waste.

First Aid (Exposure)[1][2]
  • Skin Contact: IMMEIDATELY wash with soap and copious water for 15 minutes.[1][2] Do not use ethanol (enhances skin absorption).[1][2] Seek medical attention; monitor for signs of methemoglobinemia (blue lips, headache).[1][2][5]

  • Eye Contact: Flush for 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 116850828, 2-Amino-3-(2,4-dimethylphenyl)propanamide (and related xylidine structures).[1][2] Retrieved from [Link][1][2]

  • Deepak Nitrite Ltd. (2021).[1][2] Safety Data Sheet: 2,4-Xylidine.[1][2][3][6] (Source for toxicological endpoints of the parent amine).[1][2] Retrieved from [Link]

  • Loba Chemie. (2016).[1][2][6] Material Safety Data Sheet: 2,4-Xylidine.[1][2][3][6] Retrieved from [Link]

  • International Labour Organization (ILO). (n.d.).[1][2] ICSC 1562 - 2,4-XYLIDINE.[1][2] International Chemical Safety Cards.[1][2] Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.